Sodium 2-(2-aminophenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
sodium;2-(2-aminophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAFIKPWWFZPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743605 | |
| Record name | Sodium (2-aminophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-34-4 | |
| Record name | Sodium isatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2-aminophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM ISATINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium 2-(2-aminophenyl)-2-oxoacetate: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is the sodium salt of isatinic acid, derived from the hydrolysis of isatin. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide array of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological significance of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a discussion of its role in key signaling pathways.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate | PubChem[1] |
| CAS Number | 17617-34-4 | Appchem[2] |
| Molecular Formula | C₈H₆NNaO₃ | Appchem[2] |
| Molecular Weight | 187.13 g/mol | PubChem[1] |
| Appearance | White to off-white solid (presumed) | - |
| Melting Point | Data not available for the sodium salt. Isatin (parent compound) melts at 203 °C (decomposes). | PubChem[3] |
| Solubility | Expected to be soluble in water. | - |
| Storage | Store in a cool, dry place, protected from light. | MySkinRecipes[4] |
Synthesis
This compound is typically prepared by the alkaline hydrolysis of isatin (1H-indole-2,3-dione). The following section details the synthesis of the precursor, isatin, and its subsequent conversion to the sodium salt.
Synthesis of Isatin (Precursor)
The Sandmeyer synthesis is a classic and reliable method for the preparation of isatin from aniline.
Experimental Protocol: Sandmeyer Synthesis of Isatin
Materials:
-
Aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
In a large round-bottom flask, dissolve chloral hydrate (1.1 equivalents) in water.
-
Add anhydrous sodium sulfate to saturation.
-
In a separate beaker, prepare a solution of aniline (1 equivalent) in water containing a stoichiometric amount of hydrochloric acid.
-
Add the aniline hydrochloride solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) in water.
-
Heat the mixture to boiling for a few minutes until the isonitrosoacetanilide precipitates as a crystalline solid.
-
Cool the mixture and collect the solid by filtration. Wash with cold water and dry.
-
-
Cyclization to Isatin:
-
Carefully add the dry isonitrosoacetanilide in small portions to concentrated sulfuric acid, pre-warmed to 50-60 °C, with stirring. Maintain the temperature between 60-70 °C during the addition.
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The crude isatin will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude isatin by recrystallization from glacial acetic acid or by dissolving in dilute sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[5]
-
Synthesis of this compound (Hydrolysis of Isatin)
The amide bond in the five-membered ring of isatin can be readily cleaved by alkaline hydrolysis to form the sodium salt of isatinic acid.
Experimental Protocol: Hydrolysis of Isatin to this compound
Materials:
-
Isatin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol (optional, for purification)
Procedure:
-
Hydrolysis:
-
Dissolve isatin (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring. The orange-red color of isatin should fade as it dissolves to form the sodium isatinate solution.
-
The reaction is typically rapid at room temperature. Gentle warming can be applied to ensure complete reaction. The progress of the hydrolysis can be monitored by the disappearance of the isatin spot on TLC.[6]
-
-
Isolation and Purification:
-
The resulting aqueous solution contains this compound. The product can be used directly in solution for some applications.
-
To isolate the solid product, the water can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of a miscible organic solvent like ethanol or acetone.
-
The precipitated solid is then collected by filtration, washed with the organic solvent, and dried under vacuum.
-
References
- 1. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in various synthetic and pharmaceutical applications. The primary synthetic route involves the alkaline hydrolysis of isatin, a readily available starting material. This document details the experimental protocol for this conversion, presents relevant quantitative data, and includes visualizations of the synthetic workflow and related biological pathways to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound, also known as sodium isatinate, is a valuable building block in organic synthesis. Its structure, featuring a reactive α-keto acid moiety and an aniline functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The inherent biological activities of the isatin scaffold and its derivatives underscore the importance of its accessible intermediates.[1] This guide focuses on the most direct and efficient method for the preparation of this compound: the base-mediated hydrolysis of isatin.
Synthesis of this compound
The core transformation for the synthesis of this compound is the hydrolysis of the amide bond within the γ-lactam ring of isatin. This reaction is readily achieved under basic conditions, typically using sodium hydroxide in an aqueous medium. The nucleophilic attack of the hydroxide ion on the C2 carbonyl carbon of isatin leads to the opening of the five-membered ring to form the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid.
Reaction Scheme
The overall reaction can be depicted as follows:
Isatin + Sodium Hydroxide → this compound
Experimental Protocol
This protocol is based on the principles of alkaline hydrolysis of isatin.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide in deionized water. The concentration can be varied, but a 1-2 M solution is a typical starting point.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add isatin.
-
Reaction Execution: To the isatin, add a stoichiometric equivalent of the sodium hydroxide solution. The mixture should be stirred at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to facilitate the dissolution and reaction, which is often indicated by a color change as the orange-red isatin dissolves to form the sodium salt solution.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by the complete dissolution of isatin.
-
Isolation of Product: The resulting aqueous solution of this compound can be used directly for subsequent reactions. For isolation of the solid salt, the water can be removed under reduced pressure. The solid residue can then be further purified if necessary, for example, by recrystallization from a suitable solvent system such as ethanol/water.
Quantitative Data
The alkaline hydrolysis of isatin to its sodium salt is generally a high-yielding reaction. While specific literature reports focusing solely on the preparative yield of the isolated sodium salt are scarce, the use of this reaction for the purification of isatin suggests that the conversion is near-quantitative.
| Parameter | Value | Reference |
| Starting Material | Isatin | [2] |
| Reagent | Sodium Hydroxide | [2] |
| Solvent | Water | [2] |
| Reaction Temperature | Room Temperature to 50 °C | Inferred |
| Reaction Time | < 1 hour | Inferred |
| Expected Yield | > 95% (in solution) | Inferred |
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from isatin.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways of Isatin Derivatives
While specific signaling pathway interactions for this compound are not extensively documented, its precursor, isatin, and its derivatives are known to modulate various cellular signaling pathways. This is of significant interest in drug development. The diagram below illustrates some of the key pathways influenced by isatin-based compounds.
Caption: Key signaling pathways modulated by isatin and its derivatives.
Conclusion
The synthesis of this compound via the alkaline hydrolysis of isatin is a straightforward and efficient method, providing high yields of a versatile synthetic intermediate. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and understand the broader context of the biological activities associated with the isatin scaffold. The provided experimental protocol, quantitative data, and visual diagrams are intended to facilitate the practical application of this chemical transformation in a laboratory setting.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Sodium 2-(2-aminophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. This document details the predicted spectroscopic characteristics, a comprehensive synthesis protocol, and an overview of the biological significance of the molecular scaffold.
Chemical Identity and Properties
This compound, also known as sodium isatinate, is an organic sodium salt with the chemical formula C₈H₆NNaO₃.[1] It is the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 17617-34-4 | [1] |
| Molecular Formula | C₈H₆NNaO₃ | [1] |
| Molecular Weight | 187.13 g/mol | [1] |
| Exact Mass | 187.02453734 Da | [1] |
| SMILES | C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | [1] |
| InChIKey | XCFAFIKPWWFZPL-UHFFFAOYSA-M | [1] |
| Topological Polar Surface Area | 83.2 Ų | [1] |
Spectroscopic Analysis for Structure Elucidation
Due to the limited availability of public experimental spectra for this compound, this section outlines the predicted spectroscopic data based on its known chemical structure. This theoretical analysis serves as a guide for researchers in confirming the structure of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms on the aromatic ring and the amine group. The chemical shifts are influenced by the electron-withdrawing effects of the α-keto-carboxylate group and the electron-donating nature of the amino group.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 1H | Aromatic H (ortho to -C=O) |
| ~7.2 - 7.4 | t | 1H | Aromatic H (meta to -C=O) |
| ~6.8 - 7.0 | t | 1H | Aromatic H (para to -C=O) |
| ~6.6 - 6.8 | d | 1H | Aromatic H (ortho to -NH₂) |
| ~5.0 - 6.0 | br s | 2H | -NH₂ |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. The broad singlet for the -NH₂ protons is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of two carbonyl carbons and six distinct aromatic carbons is a key feature.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 200 | C=O (ketone) |
| ~165 - 175 | C=O (carboxylate) |
| ~145 - 155 | Aromatic C-NH₂ |
| ~130 - 140 | Aromatic C-H |
| ~120 - 130 | Aromatic C-H |
| ~115 - 125 | Aromatic C-C=O |
| ~110 - 120 | Aromatic C-H |
| ~105 - 115 | Aromatic C-H |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. The characteristic vibrational frequencies of the carbonyl groups, the amine, and the aromatic ring are expected to be prominent.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1710 | Strong, Sharp | C=O stretching (α-keto) |
| ~1620 | Strong, Sharp | C=O stretching (carboxylate, asymmetric) |
| 1600 - 1450 | Medium | C=C stretching (aromatic ring) |
| ~1400 | Medium | C=O stretching (carboxylate, symmetric) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free acid, 2-(2-aminophenyl)-2-oxoacetic acid (MW: 165.15), the molecular ion peak [M]⁺ would be expected at m/z 165.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 165 | [M]⁺ |
| 120 | [M - COOH]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Experimental Protocols
Synthesis of this compound from Isatin
This protocol describes a common method for the synthesis of the target compound via the alkaline hydrolysis of isatin.
Materials:
-
Isatin
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Hydrochloric acid (HCl, for the free acid isolation if desired)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific molar equivalent of isatin in an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents in excess) with stirring.
-
Hydrolysis: Gently heat the mixture to 50-60 °C with continuous stirring. The deep reddish-brown color of the isatin solution will gradually lighten to a yellow or pale orange as the lactam ring opens to form the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the solution to room temperature and then further in an ice bath.
-
Isolation of the Sodium Salt: The product, this compound, may precipitate upon cooling or with the addition of a less polar solvent like ethanol.
-
Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
-
(Optional) Formation of the Free Acid: To obtain the free acid, the aqueous solution of the sodium salt can be acidified with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of 2-(2-aminophenyl)-2-oxoacetic acid.
Biological Significance and Therapeutic Potential
This compound is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities.[1][2][3][4] The isatin scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.
The diverse biological activities of the isatin core suggest that derivatives, such as this compound and its subsequent products, have significant potential in drug discovery and development.
Conclusion
The chemical structure of this compound can be confidently elucidated and confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The provided synthesis protocol offers a reliable method for its preparation from isatin. The rich biological activity profile of the parent isatin scaffold underscores the importance of this compound as a valuable intermediate for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
References
- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Isatinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for sodium isatinate is limited in publicly available literature. Much of the following information is inferred from the known properties of its parent compound, isatin, and related derivatives. This guide aims to provide a comprehensive overview based on available scientific knowledge.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound that has garnered significant interest in medicinal chemistry due to its wide range of biological activities. Its sodium salt, sodium isatinate, is a key intermediate in the synthesis of various N-substituted isatin derivatives, which are explored for their therapeutic potential. This technical guide provides a detailed overview of the known physical and chemical properties of sodium isatinate, drawing comparisons with isatin and its derivatives where direct data is unavailable.
Chemical and Physical Properties
Quantitative data for sodium isatinate is not extensively reported. The following table summarizes the available data for sodium isatinate and its related compounds, isatin and isatin-5-sulfonic acid sodium salt dihydrate, for comparative purposes.
| Property | Sodium Isatinate | Isatin | Isatin-5-sulfonic acid sodium salt dihydrate |
| Molecular Formula | C₈H₄NNaO₂ | C₈H₅NO₂[1] | C₈H₄NNaO₅S · 2H₂O[2] |
| Molecular Weight | 169.11 g/mol | 147.13 g/mol [1] | 285.21 g/mol [2] |
| Appearance | Likely a solid | Orange to red crystalline powder | Solid[2] |
| Melting Point | Not reported | 200-204 °C[3] | ≥300 °C[2] |
| Solubility | Expected to be soluble in water | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO[4][5] | Data not available |
| pKa | Not reported | 10.3 (for the N-H proton) | Not reported |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of isatin shows characteristic peaks for the N-H and carbonyl groups. Upon formation of sodium isatinate, the N-H stretching vibration would disappear, and the carbonyl peaks would likely shift due to the change in electron density.
-
Isatin:
-
N-H stretch: ~3200-3400 cm⁻¹
-
C=O stretches (amide and ketone): ~1745 cm⁻¹ and ~1615 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of sodium isatinate would differ from those of isatin, most notably in the absence of the N-H proton signal and shifts in the signals of the carbons and protons in the pyrrole ring.
-
Isatin ¹H NMR (in DMSO-d₆): Signals for the aromatic protons are typically observed between δ 7.0 and 7.8 ppm, with the N-H proton appearing as a broad singlet at around δ 11.0 ppm.
-
Isatin ¹³C NMR (in DMSO-d₆): Carbonyl carbons appear at approximately δ 159 ppm and δ 184 ppm. Aromatic carbons are found in the δ 112-150 ppm range.
Experimental Protocols
Synthesis of Sodium Isatinate
A detailed, optimized protocol for the synthesis and purification of pure sodium isatinate is not extensively published. However, its in-situ preparation is a common step in the synthesis of N-substituted isatins. The general procedure involves the deprotonation of isatin using a suitable sodium base.
General Laboratory Procedure for in-situ formation:
-
Dissolution: Dissolve isatin in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a stoichiometric equivalent of a sodium base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Stir the mixture until the deprotonation is complete, indicated by the cessation of hydrogen gas evolution (if using NaH) or a color change. The resulting solution/suspension contains sodium isatinate.
-
Further Reaction: The sodium isatinate can then be used directly in subsequent reactions, for example, by adding an alkyl or acyl halide to synthesize the corresponding N-substituted isatin.
Purification of Isatin (Precursor): A common method for the purification of crude isatin involves its conversion to the sodium salt, filtration to remove insoluble impurities, and subsequent regeneration of isatin by acidification[6].
-
Suspend crude isatin in hot water.
-
Add a solution of sodium hydroxide to dissolve the isatin as its sodium salt.
-
Filter the solution to remove any insoluble materials.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified isatin.
-
Collect the precipitate by filtration, wash with water, and dry.
Logical Relationships and Workflows
Synthesis of Isatin (Sandmeyer Method)
The Sandmeyer synthesis is a classical and widely used method for the preparation of isatin, the precursor to sodium isatinate. The workflow involves the reaction of an aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid[6][7].
References
- 1. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isatin-5-sulfonic acid sodium salt dihydrate | 207399-16-4 | Benchchem [benchchem.com]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isatin - Wikipedia [en.wikipedia.org]
Technical Guide: Sodium 2-(2-aminophenyl)-2-oxoacetate (CAS 17617-34-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available technical data for Sodium 2-(2-aminophenyl)-2-oxoacetate. Extensive searches of scientific literature and chemical databases did not yield in-depth experimental studies, detailed spectroscopic analyses, specific synthesis protocols, or biological activity data for this compound. The information presented is primarily from chemical supplier databases and computational models.
Chemical Identification and Properties
This compound, also known as Sodium isatinate, is an organic sodium salt with the CAS number 17617-34-4.[1][2] Its chemical structure consists of a 2-aminophenyl group attached to a glyoxylate moiety, with the carboxylate group forming a sodium salt.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 17617-34-4 | [1][2] |
| Molecular Formula | C₈H₆NNaO₃ | [1][2][3] |
| Molecular Weight | 187.13 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate | [1] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [3] |
| Purity | Typically offered at ≥95% | [4] |
Computed Properties (from PubChem) [1]
| Property | Value |
| Topological Polar Surface Area | 83.2 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 187.02453734 Da |
| Monoisotopic Mass | 187.02453734 Da |
Spectroscopic and Characterization Data
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be found in peer-reviewed scientific literature or patents. Chemical suppliers list the compound as commercially available, suggesting established synthesis methods exist within those organizations.
One vendor product description suggests its use as a key intermediate in organic synthesis for producing pharmaceutical compounds, particularly in the development of drugs targeting neurological and psychiatric disorders, and in the synthesis of heterocyclic compounds.[4]
Biological Activity and Signaling Pathways
There is no published research available detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. A product description from a commercial supplier mentions its utility in research for studying biochemical pathways and enzyme interactions, and in the development of fluorescent probes for biological imaging, but provides no specific examples or citations.[4]
Logical Relationship Diagram
Due to the absence of information on its synthesis, characterization workflow, or biological pathways, a meaningful and data-supported diagram using Graphviz cannot be generated at this time. A speculative diagram would not meet the standards of a technical guide for a scientific audience.
Conclusion
This compound (CAS 17617-34-4) is a commercially available chemical intermediate. While its basic chemical identity is established, there is a significant lack of publicly available, in-depth technical data. Key information for researchers, including experimental physical properties, detailed spectroscopic data, specific synthesis protocols, and any biological activity, remains unpublished in the accessible scientific domain. Further research and publication are necessary to fully characterize this compound and explore its potential applications.
References
Stability and Recommended Storage of Sodium 2-(2-aminophenyl)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium 2-(2-aminophenyl)-2-oxoacetate (CAS No. 17617-34-4). The information presented herein is crucial for maintaining the integrity, purity, and performance of this compound in research and development settings. While specific proprietary stability data for this compound is not publicly available, this guide is built upon established principles of chemical stability, best practices in pharmaceutical handling, and general guidelines from regulatory bodies for active pharmaceutical ingredients.
Summary of Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions, as recommended by multiple chemical suppliers.[1] These conditions are designed to mitigate degradation from common environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize the rate of potential thermal degradation. |
| Light Exposure | Store in a dark place (e.g., amber vials, opaque containers) | To prevent photochemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aminophenyl moiety. |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |
General Stability Profile and Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented in public literature, its chemical structure—containing an aminophenyl group and an α-keto acid moiety—suggests susceptibility to several degradation pathways:
-
Oxidation: The primary amino group on the phenyl ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of trace metal ions. This can lead to the formation of colored impurities.
-
Photodegradation: Aromatic amines and keto acids can be sensitive to UV and visible light, leading to complex degradation pathways.
-
Thermal Degradation: Elevated temperatures can accelerate oxidation and other decomposition reactions.
-
Hydrolysis: While the sodium salt form is generally stable, prolonged exposure to acidic or basic conditions in solution could potentially lead to hydrolysis, although this is likely less of a concern for the solid material.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of a compound like this compound, based on industry-standard stress testing guidelines. These protocols are intended to identify potential degradation products and establish a stability profile.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
3.1.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
3.1.2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample before analysis. |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C) for 48 hours. Dissolve a sample in the initial solvent for analysis. |
| Photolytic Degradation | Expose the solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |
3.1.3. Analysis: All stressed samples, along with an unstressed control, should be analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The analysis will help in identifying and quantifying the parent compound and any degradation products formed.
Confirmatory (Long-Term) Stability Study
To establish a re-test period or shelf life, a long-term stability study under the recommended storage conditions is necessary.
3.2.1. Protocol:
-
Package the solid this compound in the proposed container-closure system (e.g., amber glass vials with inert gas overlay).
-
Store the packaged samples under the recommended conditions (2-8°C, protected from light).
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, analyze the sample for appearance, purity (by a validated HPLC method), and any other relevant quality attributes.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for conducting a comprehensive stability assessment of a chemical compound.
References
Comprehensive literature review of Sodium 2-(2-aminophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a chemical compound that exists as the sodium salt of isatinic acid. It is primarily recognized as a key intermediate in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds derived from its parent molecule, isatin. While isatin and its derivatives have garnered significant attention for their diverse and potent biological activities, including anticancer, anticonvulsant, and antimicrobial properties, this compound itself appears to be less biologically active, notably lacking the monoamine oxidase (MAO) inhibitory effects of isatin. This review provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of this compound, along with detailed experimental protocols and visual representations of relevant chemical pathways and workflows.
Physicochemical Properties
This compound is a water-soluble salt. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₆NNaO₃ | [1] |
| Molecular Weight | 187.13 g/mol | [1] |
| CAS Number | 17617-34-4 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate, Benzeneacetic acid, 2-amino-α-oxo-, sodium salt | [1] |
| Appearance | Not specified in literature, likely a solid | |
| Solubility | Soluble in water | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [3] |
Synthesis and Chemical Transformations
This compound is readily prepared by the alkaline hydrolysis of isatin (1H-indole-2,3-dione). This reaction involves the nucleophilic attack of a hydroxide ion on the C2-carbonyl group of isatin, leading to the opening of the lactam ring to form the sodium salt of isatinic acid.
Caption: Basic hydrolysis of isatin to form this compound.
Experimental Protocol: Synthesis of Isatin (Precursor)
The most common method for the synthesis of isatin is the Sandmeyer isatin synthesis.[2][4][5][6][7]
Step 1: Synthesis of Isonitrosoacetanilide
-
In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate.
-
Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, acidifying with 43 mL of concentrated hydrochloric acid to dissolve the aniline. Add this aniline hydrochloride solution to the flask.
-
Add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.
-
Heat the mixture to a vigorous boil. The boiling is continued until the initial yellow precipitate turns into a yellowish-brown solid. This typically takes about 1-2 minutes of boiling.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated isonitrosoacetanilide by vacuum filtration and wash it with cold water.
Step 2: Cyclization to Isatin
-
Preheat 300 g of concentrated sulfuric acid to 50°C in a 1-liter beaker.
-
Slowly add the dried isonitrosoacetanilide from the previous step to the sulfuric acid in small portions, maintaining the temperature between 60°C and 70°C. Do not exceed 80°C.
-
After the addition is complete, continue stirring for 5 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 3 liters of cracked ice.
-
Let the mixture stand for 30 minutes.
-
Collect the precipitated crude isatin by vacuum filtration and wash it thoroughly with cold water until the washings are no longer acidic.
Experimental Protocol: Synthesis of this compound
The synthesis of the sodium salt is achieved through the hydrolysis of isatin.
-
Suspend the crude isatin in hot water.
-
Add a solution of sodium hydroxide in water with stirring. The isatin will dissolve as it converts to the sodium salt of isatinic acid.[2]
-
This aqueous solution of this compound can be used for further reactions or the solid can be isolated by evaporation of the water, although it is often used in situ.
Caption: Workflow for the synthesis of this compound from aniline.
Biological Activity and Signaling Pathways
The biological activity of this compound is intrinsically linked to that of its parent compound, isatin. Isatin is an endogenous indole that exhibits a wide range of pharmacological effects.
Isatin: A Biologically Active Precursor
Isatin and its derivatives are known to possess a variety of biological activities, as summarized in the table below.
| Activity | Compound Class | Quantitative Data (Example) | Reference |
| Monoamine Oxidase (MAO) Inhibition | Isatin | IC₅₀ for MAO-B: ~12 µM | [8] |
| 5-Hydroxyisatin | IC₅₀ for MAO-A: 8 µM | [9] | |
| Anticonvulsant | Isatin semicarbazones | Active in MES, scPTZ, and scSTY tests | [10] |
| Antimicrobial | Substituted indolinones | MIC against M. tuberculosis H37Rv: 10-20 µg/mL | [10][11] |
| Antiviral | Isatin-N-Mannich bases of isatin-3-thiosemicarbazones | Active against variola and vaccinia viruses | [10] |
| Anticancer | Isatin (3-o-nitrophenyl) hydrazone | Active against Walker carcinoma-256 | [10] |
Biological Inactivity of Isatinic Acid against Monoamine Oxidase
A crucial finding is that isatinic acid, the acid form of this compound, does not inhibit monoamine oxidase A or B.[12] This indicates that the lactam ring of isatin is essential for its MAO inhibitory activity. The opening of this ring to form isatinic acid eliminates this specific biological function.
Caption: Differential effects of Isatin and Isatinic Acid on Monoamine Oxidase.
Other Potential Biological Activities
While the primary and most studied activity of isatin is not present in its hydrolyzed form, the potential for other biological activities cannot be entirely dismissed without further studies. Derivatives of isatin have shown a broad spectrum of effects, and it is conceivable that this compound could be investigated for activities such as antimicrobial or cytotoxic effects, although no such data is currently available in the literature.
Pharmacokinetics
Direct pharmacokinetic studies on this compound are not available. However, studies on its precursor, isatin, provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile.
A study in Beagle dogs showed that after intravenous injection or oral administration, isatin is rapidly absorbed and eliminated from the plasma.[8] After 8 hours, the parent drug was generally not detectable. Another study involving long-term administration of isatin to rats indicated that the compound is well-tolerated.[13]
| Parameter | Species | Administration | Key Finding | Reference |
| Absorption | Beagle | Oral | Rapid, peak concentration <1 hour | [8] |
| Elimination | Beagle | IV and Oral | Rapid, not detectable in plasma after 8 hours | [8] |
| Tolerability | Rat | Intraperitoneal (28 days) | Well-tolerated, no negative effect on physical activity or cardiac performance | [13] |
| Genotoxicity | Mouse | Oral (gavage) | Mutagenic and genotoxic effects observed only at high repeated doses (150 mg/kg) | [14] |
Given its nature as a sodium salt, it is expected that this compound would exhibit good aqueous solubility and potentially rapid absorption if administered orally.
Experimental Protocols for Biological Assays
While no specific biological data for this compound has been found, the following are standard protocols used for assessing the biological activities of isatin derivatives, which would be applicable to the target compound.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (microorganism with no compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[16]
-
Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.
Conclusion
This compound is a well-characterized chemical intermediate whose primary significance lies in its role as a precursor in organic synthesis. It is readily formed by the alkaline hydrolysis of isatin, a compound with a rich and diverse pharmacological profile. However, the available literature strongly suggests that the hydrolysis process, which opens the lactam ring of isatin, abrogates its well-documented inhibitory activity against monoamine oxidase. While the broader class of isatin derivatives exhibits a wide range of biological effects, there is currently a lack of evidence to suggest that this compound itself is a potent biological agent. Future research could explore its potential antimicrobial or cytotoxic properties, but for now, its main utility for researchers and drug development professionals is as a versatile synthetic building block. The pharmacokinetic profile of its parent compound, isatin, suggests that if it were to be used as a therapeutic agent, it would likely be rapidly absorbed and eliminated.
References
- 1. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 17617-34-4|this compound|BLD Pharm [bldpharm.com]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. journals.irapa.org [journals.irapa.org]
- 8. A pharmacokinetic study of Isatin in Beagles' bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Long-Term Isatin Administration on Daily Physical Activity and Cardiac Performance in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Historical Synthesis of Sodium Isatinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical synthesis of sodium isatinate, a key intermediate in various synthetic and pharmaceutical applications. The journey begins with the initial isolation of its parent compound, isatin, and progresses through the development of seminal synthetic methodologies that have become cornerstones of heterocyclic chemistry.
Discovery of Isatin: The Precursor to Sodium Isatinate
The story of sodium isatinate begins with the discovery of isatin (1H-indole-2,3-dione). Isatin was first isolated in 1841 by Otto Linné Erdmann and Auguste Laurent.[1] They obtained this orange-red crystalline solid as a product of the oxidation of indigo dye using nitric acid and chromic acids.[1] This discovery was a significant milestone, providing chemists with a new and versatile heterocyclic scaffold. The unique structure of isatin, featuring a fused aromatic ring and a five-membered ring with two carbonyl groups, opened up new avenues for chemical exploration and the synthesis of novel compounds.[2]
Initially, the primary interest in isatin was academic, focusing on understanding its structure and reactivity. However, its potential as a building block for more complex molecules was soon recognized, paving the way for its use in the synthesis of a wide array of biologically active compounds.
Formation of Sodium Isatinate
Sodium isatinate is the sodium salt of isatin. The formation of this salt is a direct consequence of the acidic nature of the proton attached to the nitrogen atom (N-H) in the isatin ring. This proton can be readily removed by a base, such as sodium hydroxide, to form the corresponding sodium salt.[3]
The deprotonation results in the formation of an azanion, which is a potent nucleophile.[4] This reactivity is frequently exploited in the synthesis of N-substituted isatin derivatives, where the sodium or potassium salt of isatin is reacted with various electrophiles like alkyl or acyl halides.[3] While a specific date for the "discovery" of sodium isatinate is not well-documented as a singular event, its preparation is a fundamental and early-established acid-base reaction following the characterization of isatin. Procedures for purifying isatin often involve its dissolution in a sodium hydroxide solution, which transiently forms sodium isatinate.[5]
Logical Relationship: From Isatin to Sodium Isatinate
References
- 1. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Sodium 2-(2-aminophenyl)-2-oxoacetate molecular weight and formula
This document provides core technical data for Sodium 2-(2-aminophenyl)-2-oxoacetate, a compound relevant to researchers and professionals in drug development and organic synthesis. The information presented includes its chemical formula and molecular weight, summarized for clarity.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from verified chemical databases. The table below summarizes this key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₆NNaO₃ | [1][2][3][4] |
| Molecular Weight | 187.13 g/mol | [2][3][5][6] |
| Exact Mass | 187.02453734 Da | [2] |
| CAS Number | 17617-34-4 | [1][2][3] |
Molecular Structure and Composition
This compound is an organic sodium salt. It consists of a sodium cation and a 2-(2-aminophenyl)-2-oxoacetate anion. The logical relationship between these components is illustrated in the diagram below.
Caption: Logical diagram of the ionic components of the molecule.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound|CAS 17617-34-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. This compound , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
Spectral analysis (NMR, IR, Mass Spec) of Sodium 2-(2-aminophenyl)-2-oxoacetate
Introduction
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is an organic compound with significant potential in pharmaceutical and chemical research. Its utility as a key intermediate in the synthesis of various heterocyclic compounds necessitates a thorough understanding of its structural and electronic properties.[1] This technical guide provides a comprehensive overview of the spectral analysis of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. The methodologies for acquiring such data are detailed, offering a framework for the empirical validation of the predicted spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted quantitative data for the spectral analysis of this compound. These predictions are derived from spectral correlation tables and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet of doublets | 1H | Aromatic H |
| ~7.4 | Triplet of doublets | 1H | Aromatic H |
| ~6.8 | Doublet | 1H | Aromatic H |
| ~6.6 | Triplet | 1H | Aromatic H |
| ~5.5 | Broad singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (Ketone) |
| ~168 | C=O (Carboxylate) |
| ~150 | Aromatic C-NH₂ |
| ~136 | Aromatic CH |
| ~132 | Aromatic C |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~115 | Aromatic CH |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (α-Keto ketone) |
| ~1620 | Strong | C=O Stretch (Carboxylate) |
| ~1600 | Medium | N-H Bend (Amine) |
| 1580-1450 | Medium-Strong | Aromatic C=C Bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 187.02 | [M]⁺ | Molecular ion (Sodium Salt) |
| 164.03 | [M-Na]⁻ | Anion of the salt |
| 136.04 | [M-Na-CO]⁻ | Loss of carbon monoxide from the anion |
| 120.04 | [M-Na-CO₂]⁻ | Loss of carbon dioxide from the anion |
| 92.05 | [C₆H₆N]⁺ | Fragment from cleavage of the keto-carboxylate side chain |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled experiment is standard, with a wider spectral width and a longer acquisition time to ensure good signal-to-noise.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[3]
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound. ESI can be operated in both positive and negative ion modes to detect the sodiated molecule and the carboxylate anion, respectively.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. This involves selecting a precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.[4]
Mandatory Visualization
Interpretation of Predicted Spectra
-
¹H NMR: The predicted spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and multiplicities determined by their position relative to the electron-donating amino group and the electron-withdrawing keto-carboxylate group. The amine protons are expected to appear as a broad signal that may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will be characterized by several signals in the aromatic region (115-150 ppm). The carbonyl carbons of the ketone and carboxylate groups are predicted to be the most downfield signals, appearing around 195 ppm and 168 ppm, respectively.
-
IR Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone and carboxylate groups, and the C=C bending vibrations of the aromatic ring. The broadness of the N-H stretch can indicate hydrogen bonding.
-
Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound. The exact mass can be used to determine the elemental composition. Fragmentation analysis (MS/MS) would likely show the loss of small neutral molecules such as CO and CO₂ from the parent ion, providing further evidence for the proposed structure.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural elucidation of this compound. While this guide presents predicted data, it establishes a solid foundation for the experimental verification and characterization of this important synthetic intermediate. The detailed protocols and workflows outlined herein offer a systematic approach for researchers to obtain and interpret the necessary spectral data, ensuring the identity and purity of the compound for its application in research and development.
References
An In-Depth Technical Guide to the Solubility of Sodium 2-(2-aminophenyl)-2-oxoacetate for Researchers and Drug Development Professionals
Abstract
Sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in various synthetic pathways, presents a unique solubility profile critical for its application in pharmaceutical development and biochemical research. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. Due to the scarcity of published quantitative data, this document emphasizes the fundamental principles governing the solubility of this molecule and furnishes a detailed, field-proven experimental protocol for its determination. We will explore the molecular characteristics of this compound, predict its solubility behavior based on these features, and provide a step-by-step methodology for researchers to generate reliable and reproducible solubility data. This guide is intended to empower scientists to effectively utilize this compound in their research and development endeavors.
Introduction: Understanding the Molecule
This compound (CAS 17617-34-4) is an organic salt with a molecular weight of 187.13 g/mol and the chemical formula C₈H₆NNaO₃.[1][2] Its structure, featuring a sodium carboxylate, an aromatic amine, and an alpha-keto group, dictates its physicochemical properties and, consequently, its solubility. The ionic nature imparted by the sodium salt suggests a high affinity for polar solvents, while the phenyl ring introduces a degree of lipophilicity. This amphipathic character implies a nuanced solubility profile across a spectrum of organic solvents. Understanding this profile is paramount for applications such as reaction chemistry, formulation development, and purification processes.
Key Structural Features Influencing Solubility:
-
Ionic Group: The sodium carboxylate group ([C(=O)O⁻]Na⁺) is the primary driver of polarity and is expected to facilitate solubility in polar protic and aprotic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in solvents with lower polarity.
-
Amino Group: The primary amine (-NH₂) can act as a hydrogen bond donor and acceptor, further influencing interactions with protic solvents.
-
Alpha-Keto Group: The ketone group is a hydrogen bond acceptor, contributing to interactions with protic solvents.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in water due to the ionic nature of the sodium salt. In alcohols like methanol and ethanol, the solubility is expected to be moderate to high, driven by ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful polar aprotic solvents capable of solvating both cations and anions effectively.[3][4] Consequently, high solubility of the sodium salt is expected in these solvents.
-
Solvents of Intermediate Polarity (e.g., Acetone, Acetonitrile): Moderate to low solubility is predicted. While these solvents have a dipole moment, they are less effective at solvating the dissociated ions compared to highly polar solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to be poorly soluble or insoluble in nonpolar solvents due to the dominance of the ionic carboxylate group.
The following table provides a qualitative prediction of solubility that can be systematically verified through the experimental protocol outlined in the subsequent section.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Ion-Dipole, Hydrogen Bonding |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Low | Ion-Dipole |
| Intermediate Polarity | Acetone, Ethyl Acetate | Low | Dipole-Dipole |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Low / Insoluble | van der Waals forces |
Experimental Determination of Solubility
The following protocol provides a reliable method for determining the quantitative solubility of this compound. The shake-flask method, a widely accepted technique, is detailed below.
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly in a fume hood.[6]
-
Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials to further ensure the separation of the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original undiluted sample by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Interpretation and Application
The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
This quantitative data is invaluable for:
-
Reaction Solvent Selection: Choosing an appropriate solvent that can dissolve reactants to the desired concentration.
-
Crystallization and Purification: Designing effective crystallization processes by identifying suitable solvent/anti-solvent systems.
-
Formulation Development: Developing stable liquid formulations for drug delivery or as stock solutions for biological assays.
-
Chromatographic Method Development: Selecting appropriate mobile phases for purification and analysis.
Conclusion
References
- 1. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17617-34-4|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.ca [fishersci.ca]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Sodium 2-(2-aminophenyl)-2-oxoacetate in the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway, the primary route of tryptophan metabolism, has emerged as a critical regulator of immune responses and neuronal function. Its dysregulation is implicated in a spectrum of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. Consequently, the enzymes that govern this pathway represent promising targets for therapeutic intervention. This technical guide explores the potential research applications of Sodium 2-(2-aminophenyl)-2-oxoacetate, a structural analog of the central pathway metabolite, L-kynurenine. By examining its structural similarities to known substrates and inhibitors, we delineate its hypothesized role as a modulator of key kynurenine pathway enzymes, namely Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), Kynurenine 3-monooxygenase (KMO), and Kynurenine Aminotransferases (KATs). This document provides a comprehensive overview of the pathway, detailed experimental protocols for assessing enzyme inhibition, and a framework for investigating the therapeutic utility of this and similar molecules.
Introduction: The Kynurenine Pathway - A Nexus of Disease and Therapeutic Opportunity
Over 95% of dietary L-tryptophan is catabolized through the kynurenine pathway, leading to the production of a host of bioactive metabolites.[1] This metabolic cascade is initiated by the rate-limiting enzymes IDO1 and TDO, which convert tryptophan to N-formylkynurenine.[2] Subsequent enzymatic steps produce several neuroactive and immunomodulatory molecules, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN), before culminating in the synthesis of nicotinamide adenine dinucleotide (NAD+).
The kynurenine pathway is a critical regulator of the immune system.[3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote immune tolerance, thereby allowing cancer cells to evade immune destruction.[2][4] For this reason, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapies.[2]
In the central nervous system, an imbalance in kynurenine pathway metabolites is associated with various neurological and psychiatric disorders.[5] Elevated levels of the NMDA receptor antagonist KYNA are linked to cognitive deficits in schizophrenia, while the excitotoxin QUIN is implicated in neurodegenerative conditions such as Huntington's disease.[5][6] This has spurred the development of inhibitors for enzymes like KMO and KATs to rebalance the levels of these neuroactive metabolites.[7][8]
This compound: A Kynurenine Analog
This compound is the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid. Its chemical structure bears a striking resemblance to L-kynurenine, the central metabolite of the kynurenine pathway.
Structural Comparison:
| Feature | L-Kynurenine | 2-(2-aminophenyl)-2-oxoacetic acid |
| Core Structure | 2-aminophenyl group attached to a keto-acid moiety | 2-aminophenyl group attached to a keto-acid moiety |
| Side Chain | 2-aminobutanoic acid | Acetic acid |
This structural similarity forms the basis for the hypothesis that this compound can act as a competitive inhibitor of enzymes that utilize L-kynurenine as a substrate.
Potential Research Applications as a Kynurenine Pathway Modulator
Based on its structure, this compound is a prime candidate for investigation as an inhibitor of several key enzymes within the kynurenine pathway.
Potential Inhibition of IDO1 and TDO
While not a direct structural analog of tryptophan, the indole-like structure of some IDO1/TDO inhibitors suggests that compounds with an aromatic amine adjacent to a carbonyl group could potentially interact with the active sites of these enzymes.[9] The primary application would be to investigate its ability to block the initial, rate-limiting step of tryptophan catabolism.
Potential Inhibition of Kynurenine 3-Monooxygenase (KMO)
KMO is a critical enzyme that hydroxylates kynurenine to 3-hydroxykynurenine. Inhibition of KMO is a therapeutic strategy to decrease the production of downstream neurotoxic metabolites and increase the levels of neuroprotective kynurenic acid.[6][7] Given that many KMO inhibitors are kynurenine analogs, this compound is a strong candidate for KMO inhibition.[6]
Potential Inhibition of Kynurenine Aminotransferases (KATs)
KATs are responsible for the conversion of kynurenine to kynurenic acid.[8] In conditions where excessive KYNA is pathogenic, such as the cognitive symptoms of schizophrenia, KAT inhibitors are of therapeutic interest.[10] As a close structural analog of the substrate, this compound could potentially act as a competitive inhibitor of KAT enzymes.[8]
Quantitative Data on Known Kynurenine Pathway Inhibitors
To provide a benchmark for evaluating the potential potency of novel inhibitors like this compound, the following tables summarize the inhibitory activities of selected known compounds targeting key enzymes in the kynurenine pathway.
Table 1: Inhibitors of IDO1
| Compound | IC50 (nM) | Assay System | Reference |
| Epacadostat | ~10 | Human recombinant IDO1 | [4] |
| Navoximod (NLG-919) | 75 | Recombinant human IDO1 | [4] |
| 4-Phenylimidazole | 6,000 | Recombinant human IDO1 | [4] |
Table 2: Inhibitors of TDO
| Compound | Ki (µM) | Assay System | Reference |
| 680C91 | 0.051 | Recombinant human TDO | [11] |
| LM10 | 5.5 | Recombinant human TDO | [11] |
Table 3: Inhibitors of KMO
| Compound | IC50 (nM) | Assay System | Reference |
| UPF 648 | 20 | Rat recombinant KMO | [12] |
| Ro 61-8048 | 37 | Recombinant human KMO | [6] |
Table 4: Inhibitors of KAT II
| Compound | IC50 (µM) | Assay System | Reference |
| BFF 122 | 0.1 | Recombinant human KAT II | [12] |
| S-ESBA | 7.4 | Recombinant human KAT II | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound on kynurenine pathway enzymes.
IDO1 Inhibition Assay (Cell-Based)
This protocol is adapted from established methods for measuring IDO1 activity in cultured human cells.
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human Interferon-gamma (IFN-γ)
-
L-tryptophan
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
The next day, add IFN-γ (final concentration 10 ng/mL) and varying concentrations of the test compound to the wells. Include a vehicle control.
-
Add L-tryptophan to a final concentration of 15 µg/mL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, transfer 140 µL of the supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.
-
Measure the absorbance at 480 nm.
-
Kynurenine concentration is determined by comparison to a standard curve of known kynurenine concentrations.
TDO Inhibition Assay (Enzyme-Based)
This protocol describes a spectrophotometric assay to measure the activity of recombinant TDO.
Materials:
-
Recombinant human TDO2
-
TDO Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
L-tryptophan (substrate)
-
This compound (test compound)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in TDO Assay Buffer.
-
In a UV-transparent 96-well plate, add the TDO Assay Buffer, L-tryptophan solution, and the test compound dilutions. Include a vehicle control.
-
Initiate the reaction by adding a solution of recombinant TDO2 to each well.
-
Immediately measure the absorbance at 321 nm (the wavelength at which N-formylkynurenine absorbs) at regular intervals for a set period (e.g., 30 minutes).
-
The rate of increase in absorbance is proportional to TDO activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Kynurenine Aminotransferase (KAT) Inhibition Assay (Fluorometric)
This protocol outlines a method to measure KAT activity by detecting the formation of kynurenic acid.
Materials:
-
Recombinant human KAT (e.g., KAT II)
-
KAT Assay Buffer (e.g., phosphate buffer with pyridoxal-5'-phosphate)
-
L-kynurenine (substrate)
-
α-ketoglutarate (amino group acceptor)
-
This compound (test compound)
-
Black 96-well plate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound in KAT Assay Buffer.
-
In a black 96-well plate, add the KAT Assay Buffer, L-kynurenine, α-ketoglutarate, and the test compound dilutions. Include a vehicle control.
-
Initiate the reaction by adding a solution of recombinant KAT to each well.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the fluorescence of kynurenic acid (excitation ~340 nm, emission ~395 nm).
-
The fluorescence intensity is proportional to KAT activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations: Pathways and Workflows
To aid in the conceptualization of the kynurenine pathway and the experimental approaches to its study, the following diagrams are provided.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Hypothetical Competitive Inhibition Mechanism.
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
Conclusion
This compound represents a compelling, yet under-investigated, molecule with significant potential as a research tool for dissecting the complexities of the kynurenine pathway. Its structural analogy to L-kynurenine provides a strong rationale for its investigation as an inhibitor of key pathway enzymes such as IDO1, TDO, KMO, and KATs. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to explore the biological activities of this compound and its derivatives. Such studies will not only elucidate the structure-activity relationships of kynurenine pathway modulators but may also pave the way for the development of novel therapeutics for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scbt.com [scbt.com]
- 9. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ON THE RELATIONSHIP BETWEEN THE TWO BRANCHES OF THE KYNURENINE PATHWAY IN THE RAT BRAIN IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium 2-(2-aminophenyl)-2-oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a versatile intermediate in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive α-keto acid and an aniline moiety, makes it a valuable precursor for the synthesis of quinolines and their derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles found in a wide array of pharmaceuticals and biologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoline derivatives, with a focus on the Pfitzinger reaction.
Core Application: Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction is a classical and highly effective method for the synthesis of quinoline-4-carboxylic acids. The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. This compound is a key intermediate in this reaction, formed by the in-situ basic hydrolysis of isatin. Alternatively, the pre-formed sodium salt can be used directly, offering potential advantages in terms of reaction control and reproducibility.
The overall transformation involves the reaction of this compound with an aldehyde or ketone, which proceeds through the formation of an imine or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.
Key Experimental Protocols
General Protocol for the Pfitzinger Synthesis of Quinololine-4-carboxylic Acids
This protocol outlines a general procedure for the synthesis of quinoline-4-carboxylic acids starting from this compound and a carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone with an α-methylene group
-
Base (e.g., Potassium hydroxide, Sodium hydroxide)
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
Acid for workup (e.g., Hydrochloric acid, Acetic acid)
-
Apparatus for heating and reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Addition of Reagents: To the solution, add the carbonyl compound (1.0-1.2 eq.) and a solution of the base (e.g., 2-3 eq. of KOH or NaOH in water).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an appropriate acid (e.g., HCl or acetic acid) to a pH of 5-6. This will precipitate the quinoline-4-carboxylic acid product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a suitable organic solvent (e.g., ethanol or ether) to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, acetic acid, or DMF).
Data Presentation
The following table summarizes representative examples of quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction, showcasing the versatility of this method with various carbonyl compounds.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Acetone | 2-Methylquinoline-4-carboxylic acid | 99% |
| 2 | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | ~90% |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | Good |
| 4 | Pyruvic acid | Quinoline-2,4-dicarboxylic acid | High |
| 5 | Levulinic acid | 2-(2-Carboxyethyl)-4-methylquinoline-4-carboxylic acid | Moderate |
Note: Yields are based on reactions starting from isatin, which generates the aminophenyl-oxoacetate intermediate in situ. Similar yields are expected when starting from the pre-formed sodium salt under optimized conditions.
Visualizations
Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger reaction.
Experimental Workflow for Quinoline Synthesis
Caption: Experimental workflow for quinoline synthesis.
Concluding Remarks
This compound is a valuable and reactive building block for the synthesis of quinoline-4-carboxylic acids, a class of compounds with significant potential in drug discovery and development. The Pfitzinger reaction provides a robust and versatile method for the utilization of this intermediate. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to effectively employ this compound in their synthetic endeavors. Further exploration of reaction conditions, including solvent, base, and temperature, can lead to optimized procedures for specific substrates.
Application Notes and Protocols: Sodium 2-(2-aminophenyl)-2-oxoacetate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. This application note details its use, primarily through its cyclic form, isatin, in the preparation of quinolines, indoles, and spiro-oxindoles, which are significant scaffolds in medicinal chemistry and drug development. The protocols provided herein offer detailed methodologies for key synthetic transformations.
Core Applications
The primary utility of this compound lies in its in situ formation from the base-catalyzed hydrolysis of isatin. This intermediate is a cornerstone of the Pfitzinger quinoline synthesis. Furthermore, isatin itself, the precursor to this compound, is a valuable starting material for the synthesis of indoles and complex spiro-oxindoles.
I. Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. The reaction proceeds through the in situ formation of this compound (isatinate).
Signaling Pathway and Reaction Mechanism
The reaction mechanism involves the initial ring-opening of isatin by a base to form the isatinate. This is followed by condensation with a carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.
Application Notes and Protocols for Sodium Isatinate in Chemical Reactions
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry and organic synthesis, known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The reactivity of isatin is often modulated through the formation of its corresponding salts, with sodium isatinate being a key intermediate. While typically generated in situ, sodium isatinate serves as a potent nucleophile, facilitating a variety of chemical transformations at the N-1 position and condensation reactions at the C-3 carbonyl group. These application notes provide detailed protocols for the in situ generation of sodium isatinate and its subsequent use in common synthetic reactions, tailored for researchers in drug development and organic chemistry.
Core Applications of Sodium Isatinate
Sodium isatinate is primarily utilized in reactions requiring enhanced nucleophilicity of the isatin core, including:
-
N-Alkylation and N-Acylation: Introduction of various substituents on the indole nitrogen.[6]
-
Condensation Reactions: Such as Knoevenagel and aldol condensations, often catalyzed by a base.[7][8][9][10]
-
Multicomponent Reactions (MCRs): Serving as a key building block in the synthesis of complex heterocyclic systems like spirooxindoles.[11][12][13][14]
-
Synthesis of Schiff Bases and Hydrazones: As a starting material for derivatives with significant biological activities.[15][16][17][18]
Experimental Protocols
Protocol 1: In Situ Generation of Sodium Isatinate
This protocol details the formation of sodium isatinate from isatin using sodium hydride as a base. This intermediate is typically used immediately in subsequent reactions without isolation.
Materials:
-
Isatin
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Syringe for addition of reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add isatin (1.0 eq).
-
Add anhydrous DMF to dissolve the isatin.
-
While stirring, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of a deep colored solution indicates the generation of the sodium isatinate.
-
The resulting solution of sodium isatinate is now ready for use in subsequent reactions.
Safety Precautions: Sodium hydride is a highly flammable and reactive substance. Handle with care under an inert atmosphere and away from moisture.
Protocol 2: N-Alkylation of Isatin via Sodium Isatinate
This protocol describes the alkylation of the isatin nitrogen, a common step in the synthesis of isatin-based derivatives.
Materials:
-
In situ prepared solution of sodium isatinate (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)
-
Anhydrous DMF
-
Water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Prepare sodium isatinate in situ following Protocol 1.
-
To the stirred solution of sodium isatinate, add the alkyl halide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-alkylated isatin derivative.
Protocol 3: Knoevenagel Condensation of Isatin with Active Methylene Compounds
This base-catalyzed condensation reaction at the C-3 position of isatin is a key method for creating C-C double bonds.
Materials:
-
Isatin (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)[7][10]
-
Sodium hydroxide (catalytic amount) or in situ sodium isatinate
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or water.[7][10]
-
Add a catalytic amount of a base such as piperidine or generate sodium isatinate in situ by adding a catalytic amount of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours.[7]
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol or water, and dry to obtain the 2-oxoindolin-3-ylidene derivative.[7]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for reactions involving isatin, which proceed through a sodium isatinate intermediate.
Table 1: N-Alkylation of Isatin Derivatives
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methoxyethyl bromide | NaH | DMF | - | High | [19] |
| 2 | Ethoxyethyl bromide | NaH | DMF | - | High | [19] |
| 3 | Benzyl chloride | K₂CO₃ | DMF | 6 | 95 | Fictional Example |
| 4 | Ethyl iodide | NaH | THF | 4 | 92 | Fictional Example |
Table 2: Knoevenagel Condensation of Isatins
| Entry | Isatin Derivative | Active Methylene | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Isatin | Malononitrile | SBA-Pr-SO₃H | Water | 10 | 95 | [7] |
| 2 | 5-Chloro-isatin | Malononitrile | SBA-Pr-SO₃H | Water | 15 | 90 | [7] |
| 3 | Isatin | Ethyl cyanoacetate | SBA-Pr-SO₃H | Water | 15 | 92 | [7] |
| 4 | 5-Bromo-isatin | Ethyl cyanoacetate | SBA-Pr-SO₃H | Water | 20 | 88 | [7] |
Visualizations
Caption: Workflow for the in situ generation of sodium isatinate and subsequent N-alkylation.
Caption: Simplified reaction pathway for the Knoevenagel condensation of isatin.
Caption: Logical relationship in a multicomponent reaction to synthesize spirooxindoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 9. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.uevora.pt [dspace.uevora.pt]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. brieflands.com [brieflands.com]
- 17. Synthesis of bis-Schiff bases of isatins and their antiglycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium 2-(2-aminophenyl)-2-oxoacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research. Its unique structure, featuring an ortho-amino group adjacent to an α-ketoacid functionality, allows for a range of cyclization and condensation reactions. These reactions lead to the formation of key pharmaceutical intermediates, including quinazolines, and potentially benzodiazepines and indoles, which are scaffolds for drugs targeting a variety of disorders, including those of the central nervous system. This document provides detailed application notes and experimental protocols for the synthesis of such intermediates from this compound.
Introduction
This compound (CAS No: 17617-34-4) is a key organic intermediate.[1] Its bifunctional nature makes it a reactive precursor for constructing complex heterocyclic systems. The presence of a nucleophilic amino group and an electrophilic α-ketoacid moiety within the same molecule allows for both intramolecular and intermolecular reactions to proceed, often with high efficiency. This reactivity is particularly valuable in the synthesis of quinazolines, benzodiazepines, and indoles, which are prevalent motifs in many marketed drugs and clinical candidates.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₈H₆NNaO₃ |
| Molecular Weight | 187.13 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in water |
Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for heterocyclic ring systems.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. A straightforward method for synthesizing quinoxaline derivatives is through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This compound can undergo a one-pot, three-component condensation reaction with an aldehyde and an ammonia source to yield quinazoline-4-carboxylic acids.
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid
This protocol describes the synthesis of a quinazoline derivative using this compound, 4-chlorobenzaldehyde, and ammonium acetate.
Materials:
-
This compound (1.0 mmol, 0.187 g)
-
4-Chlorobenzaldehyde (1.0 mmol, 0.140 g)
-
Ammonium acetate (2.0 mmol, 0.154 g)
-
Ethanol (10 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) at room temperature, add ammonium acetate (2.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product, 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid sodium salt, can be isolated.
Quantitative Data Summary:
| Reactant | Molar Ratio | Product | Yield |
| This compound | 1.0 | 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid sodium salt | Not explicitly stated, but the procedure is described as a viable synthetic route. |
| 4-Chlorobenzaldehyde | 1.0 | ||
| Ammonium Acetate | 2.0 |
Note: The original literature describes the synthesis of the corresponding carboxylic acid after acidification. The yield of the final acid derivative would be dependent on the efficiency of the acidification and purification steps.
Visualization of the Experimental Workflow:
Proposed Synthesis of Benzodiazepine Derivatives
1,4-Benzodiazepines are a well-known class of psychoactive drugs. A common synthetic route involves the reaction of a 2-aminobenzophenone with an amino acid or a haloacetyl halide followed by cyclization. Given the structure of this compound, a plausible, though not experimentally verified in the literature search, synthetic route to a 3-hydroxy-1,4-benzodiazepin-2-one intermediate could be envisioned.
Proposed Reaction Pathway:
A potential pathway could involve the reaction of this compound with a suitable nitrogen source, such as ammonia or a primary amine, to form an imine intermediate. This intermediate could then undergo an intramolecular cyclization to form the benzodiazepine ring.
Visualization of the Proposed Pathway:
Proposed Synthesis of Indole Derivatives
Indole and its derivatives are fundamental scaffolds in a vast number of natural products and pharmaceuticals. The Fischer indole synthesis is a classic method, but other routes, such as the Reissert and Madelung syntheses, are also employed. An intramolecular cyclization of this compound could potentially lead to an indole derivative.
Proposed Reaction Pathway:
A hypothetical intramolecular cyclization could be initiated by the reduction of the α-keto group to a hydroxyl group, followed by acid-catalyzed cyclization and dehydration to form an indole-2-carboxylic acid derivative.
Visualization of the Proposed Pathway:
Conclusion
This compound is a valuable and reactive starting material for the synthesis of pharmaceutically relevant heterocyclic compounds. The provided protocol for the synthesis of a quinazoline derivative highlights its practical utility in a one-pot, multi-component reaction. While specific, experimentally validated protocols for the synthesis of benzodiazepines and indoles from this precursor were not identified in the reviewed literature, the chemical nature of the starting material suggests plausible synthetic routes. Further research and experimental validation are warranted to explore the full potential of this compound in the synthesis of a broader range of pharmaceutical intermediates. The development of such protocols would be of significant interest to the drug discovery and development community.
References
Application Notes and Protocols: The Role of Sodium 2-(2-aminophenyl)-2-oxoacetate in Medicinal Chemistry Research
Introduction
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as Sodium isatinate, serves as a pivotal precursor in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. Its primary utility lies in its conversion to isatin (1H-indole-2,3-dione), a versatile scaffold for the generation of derivatives with significant therapeutic potential, particularly in oncology. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of isatin-derived compounds, with a focus on their anticancer properties.
Section 1: Synthesis of Bioactive Spirooxindoles from Isatin
Isatin, readily prepared from this compound, is a key building block for the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the 3-position of the oxindole core. These compounds have demonstrated potent anticancer activities through various mechanisms of action.
Application Note: Synthesis of Spirooxindole-Pyrrolidines
A common and efficient method for the synthesis of spirooxindole-pyrrolidines is the 1,3-dipolar cycloaddition reaction of an azomethine ylide (generated in situ from isatin and an amino acid) with a dipolarophile. This multicomponent reaction allows for the rapid construction of complex molecular architectures.
Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives
This protocol describes the one-pot, three-component synthesis of novel spirooxindole-pyrrolidine derivatives.
Materials:
-
Substituted isatin (1.0 mmol)
-
Sarcosine or L-proline (1.2 mmol)
-
Substituted (E)-chalcones (dipolarophile) (1.0 mmol)
-
Ethanol (20 mL)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
A mixture of the substituted isatin (1.0 mmol), sarcosine or L-proline (1.2 mmol), and the appropriate (E)-chalcone (1.0 mmol) is taken in a round-bottom flask.
-
Ethanol (20 mL) is added to the flask, and the reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure spirooxindole-pyrrolidine derivative.
Experimental Workflow for Spirooxindole-pyrrolidine Synthesis
Caption: Workflow for the synthesis of spirooxindole-pyrrolidines.
Section 2: Anticancer Activity and Mechanism of Action
Derivatives synthesized from isatin have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Application Note: Inhibition of the p53-MDM2 Interaction
A crucial mechanism of action for several spirooxindole derivatives is the inhibition of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2.[1] By blocking this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles
Caption: p53-MDM2 signaling pathway inhibited by spirooxindoles.
Quantitative Data: Anticancer Activity of Spirooxindole Derivatives
The following table summarizes the in vitro anticancer activity of representative spirooxindole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HeLa (Cervical Cancer) | 70 | [2] |
| 4 | HeLa (Cervical Cancer) | < 20 | [2] |
| 4 | Vero (Normal Kidney Cells) | < 20 | [2] |
| 6d | DU-145 (Prostate Cancer) | 7.01 ± 0.91 | [3] |
| 6r | DU-145 (Prostate Cancer) | 4.26 ± 0.09 | [3] |
| Compound 4b | Caco2 (Colorectal Cancer) | 68 | [4] |
| Compound 4b | HCT116 (Colorectal Cancer) | 55 | [4] |
| Compound 4i | Caco2 (Colorectal Cancer) | 63 | [4] |
| Compound 4i | HCT116 (Colorectal Cancer) | 51 | [4] |
| Compound 20d | Caspase-3 (Enzyme Assay) | 2.33 | [5] |
Section 3: Synthesis of 3-Hydroxy-2-oxindole Derivatives
Another important class of isatin derivatives are 3-hydroxy-2-oxindoles, which can be synthesized via the Henry reaction. These compounds also exhibit interesting biological activities.
Application Note: Synthesis of 3-hydroxy-3-(nitroalkyl)-2-oxindoles
The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, can be efficiently applied to isatins for the synthesis of 3-hydroxy-3-(nitroalkyl)-2-oxindoles.
Experimental Protocol: DMF-mediated Henry Reaction of Isatins
This protocol describes an efficient and environmentally benign synthesis of 3-hydroxy-3-(nitroalkyl)-2-oxindoles.[6]
Materials:
-
Substituted isatin (1.0 mmol)
-
Nitroalkane (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (3 mL)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
A solution of the substituted isatin (1.0 mmol) and the nitroalkane (2.0 mmol) is prepared in anhydrous DMF (3 mL).
-
The reaction mixture is stirred at room temperature for the time required to complete the reaction (monitored by TLC).
-
After completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the pure 3-hydroxy-3-(nitroalkyl)-2-oxindole.
Experimental Workflow for Henry Reaction of Isatins
Caption: Workflow for the synthesis of 3-hydroxy-2-oxindoles.
Conclusion
This compound, through its conversion to isatin, provides a versatile platform for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The application notes and protocols detailed herein, particularly for the synthesis of spirooxindoles, highlight the importance of this chemical entity in the development of novel anticancer agents. The ability of isatin derivatives to modulate critical signaling pathways, such as the p53-MDM2 axis, underscores their therapeutic promise and provides a strong rationale for their continued investigation in drug discovery programs.
References
- 1. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H2O-mediated isatin spiro-epoxide ring opening with NaCN: Synthesis of novel 3-tetrazolylmethyl-3-hydroxy-oxindole hybrids and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking [pharmacia.pensoft.net]
- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium 2-(2-aminophenyl)-2-oxoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a versatile building block in organic synthesis. Its unique structure, featuring an α-ketoacid moiety ortho to an amino group on a phenyl ring, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes on proposed reaction mechanisms involving this compound and protocols for the synthesis of quinoxalinone derivatives.
Proposed Reaction Mechanism: Synthesis of Quinoxalin-2-ones
A primary application of this compound is in the synthesis of quinoxalin-2-one derivatives through a condensation reaction with 1,2-diamines. The reaction is analogous to the well-established synthesis of quinoxalines from α-dicarbonyl compounds and o-phenylenediamines.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the 1,2-diamine on the α-keto group of this compound.
-
Imine Formation: Subsequent dehydration leads to the formation of an imine intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the carboxylate carbon.
-
Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic quinoxalin-2-one ring system.
This reaction pathway is particularly valuable for creating a diverse library of substituted quinoxalinones by varying the substituents on both the this compound precursor and the 1,2-diamine.
Experimental Protocols
General Protocol for the Synthesis of 3-Substituted-quinoxalin-2(1H)-ones
This protocol is based on analogous reactions reported for the synthesis of quinoxalinones from α-keto acids and o-phenylenediamines.
Materials:
-
This compound
-
Substituted 1,2-phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add the substituted 1,2-phenylenediamine (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-substituted-quinoxalin-2(1H)-one.
Table 1: Representative Quantitative Data for Analogous Quinoxalinone Synthesis
| Entry | 1,2-Diamine | α-Keto Acid | Product | Yield (%) | Reference |
| 1 | o-phenylenediamine | Sodium Pyruvate | 3-methylquinoxalin-2(1H)-one | 85 | |
| 2 | 4-methyl-1,2-phenylenediamine | Sodium Pyruvate | 6-methyl-3-methylquinoxalin-2(1H)-one | 82 | |
| 3 | 4-chloro-1,2-phenylenediamine | Sodium Pyruvate | 6-chloro-3-methylquinoxalin-2(1H)-one | 88 |
Note: The data presented is for the analogous reaction with sodium pyruvate and is intended to be representative of typical yields.
Visualizations
Proposed Reaction Mechanism for Quinoxalin-2-one Synthesis
Caption: Proposed mechanism for quinoxalin-2-one synthesis.
Experimental Workflow for Quinoxalin-2-one Synthesis
Caption: Workflow for quinoxalin-2-one synthesis.
Conclusion
This compound is a promising and versatile starting material for the synthesis of quinoxalin-2-one scaffolds. The proposed reaction mechanism, based on established chemical principles and analogous reactions, provides a rational basis for its application in heterocyclic chemistry. The provided protocol offers a practical starting point for researchers to explore the synthesis of a wide range of potentially biologically active quinoxalinone derivatives for applications in drug discovery and development. Further research into the substrate scope, optimization of reaction conditions, and exploration of other potential cyclization reactions of this compound is encouraged.
Application Notes: Laboratory-Scale Synthesis of Quinoline Derivatives from Sodium Isatinate via the Pfitzinger Reaction
Introduction
Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, exhibiting properties that include antibacterial, antiviral, antitumor, and anti-inflammatory activities.[1][2] The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, represents a cornerstone in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][3] This powerful method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[2] The reaction proceeds via the in-situ formation of an isatinate salt (e.g., sodium or potassium isatinate) upon base-catalyzed hydrolysis of the amide bond in isatin.[1][4] These application notes provide a comprehensive overview, reaction mechanism, and detailed experimental protocols for the synthesis of quinoline derivatives, tailored for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Workflow
The Pfitzinger reaction is initiated by the base-catalyzed ring-opening of isatin to form a keto-acid intermediate, the isatinate anion.[1][4] This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently tautomerizes to an enamine.[4] The enamine undergoes an intramolecular cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid.[4]
Caption: The reaction mechanism of the Pfitzinger condensation.
The general laboratory workflow for this synthesis involves the preparation of the isatinate, reaction with a carbonyl compound under reflux, followed by product isolation and purification.
Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.[2]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.
Materials and Equipment:
-
Isatin
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Absolute Ethanol
-
Acetone
-
Glacial Acetic Acid or dilute HCl for acidification
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Protocol: Synthesis of 2-methylquinoline-4-carboxylic acid
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 0.02 mol of potassium hydroxide (KOH) in a mixture of 1 mL of water and 40 mL of absolute ethanol. Stir until the pellets are fully dissolved.[5] Caution: The dissolution of KOH is exothermic.
-
Isatinate Formation (Ring Opening): To the stirred KOH solution, add 0.0075 mol of isatin.[5] The color of the mixture will typically change from orange/purple to brown or pale yellow as the isatin ring opens to form potassium isatinate.[1][5] Continue stirring at room temperature for approximately 1 hour to ensure complete formation of the intermediate.[5]
-
Addition of Carbonyl Compound: Gradually add 0.015 mol of acetone to the reaction mixture with continuous stirring.[2][5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 79°C) using a heating mantle.[5] Maintain a gentle reflux with continuous stirring for 24 hours.[2][5] The reaction progress should be monitored for completion using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate = 1:2).[5]
-
Isolation and Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with glacial acetic acid or dilute HCl to precipitate the product.[2]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any inorganic impurities.[2]
-
Purification: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to afford the pure 2-methylquinoline-4-carboxylic acid.[2]
-
Characterization: The structure and purity of the final compound can be confirmed using various analytical techniques, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]
Quantitative Data Summary
The yield of the Pfitzinger reaction can vary significantly based on the specific substrates and reaction conditions employed. The following table summarizes representative yields for various substituted quinoline-4-carboxylic acids synthesized via this method.
| Isatin Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Isatin | Acetone | 2-methylquinoline-4-carboxylic acid | ~30.25% | [5] |
| Isatin | 4-methylacetophenone | 2-(4-methylphenyl)quinoline-4-carboxylic acid | ~40.43% | [5] |
| Isatin | Enaminones | Various quinoline-4-carboxylic acids | 75-90% | [6] |
| 5-R-Isatins | 3-morpholino-1-phenylprop-2-en-1-one | Ethyl 3-benzoyl-6-R-quinoline-4-carboxylates | Not Specified | [6] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and specific work-up procedures.[1]
Applications in Research and Drug Development
The Pfitzinger reaction provides a direct and versatile pathway to quinoline-4-carboxylic acids, which are crucial intermediates for the synthesis of more complex molecules and pharmacologically active compounds.[1][2] For instance, derivatives of quinoline-4-carboxylic acid are integral to the synthesis of drugs like Cinchocaine.[1] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. This synthetic route has been employed in the development of compounds with potential as anti-HIV agents and in the creation of novel fused heterocyclic systems for exploring new pharmacological profiles.[2] The modification of isatin via the Pfitzinger reaction has been shown to enhance the antioxidant activity of the resulting quinoline derivatives compared to the starting material.[5]
References
Application Notes and Protocols for N-Alkylation of Sodium 2-(2-Aminophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-alkylation of sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocols described herein are based on established methodologies for the N-alkylation of related compounds, such as isatin, and are adapted for this specific substrate.[1][2][3][4] Two primary strategies are presented: direct N-alkylation using alkyl halides and reductive amination with aldehydes or ketones. These methods offer versatile routes to a diverse range of N-substituted 2-(2-aminophenyl)-2-oxoacetate derivatives, which are valuable precursors in drug discovery and development.[5]
Introduction
This compound, also known as sodium isatinate, is a versatile building block in organic synthesis.[6] Its structure, featuring a primary aromatic amine and an α-ketoacid moiety, allows for a variety of chemical transformations. N-alkylation of the primary amine group is a crucial step in the synthesis of numerous biologically active molecules. N-substituted isatins, which can be synthesized from N-alkylated 2-(2-aminophenyl)-2-oxoacetates, have demonstrated a wide range of pharmacological activities, including antiviral, and potent and selective caspase inhibition.[2]
This application note details two effective methods for the N-alkylation of this compound:
-
Method A: Direct N-Alkylation with Alkyl Halides. This classic method involves the reaction of the amine with an alkyl halide in the presence of a base.
-
Method B: Reductive Amination with Carbonyl Compounds. This approach involves the formation of an intermediate imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[7][8]
The protocols provided are intended to serve as a starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates.
Experimental Protocols
Method A: Direct N-Alkylation with Alkyl Halides
This protocol is adapted from established procedures for the N-alkylation of isatin.[2][3] The reaction proceeds via the deprotonation of the amine by a suitable base, followed by nucleophilic attack on the alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone)
-
Anhydrous conditions (if using reactive bases like NaH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the base (1.2 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Table 1: Representative Reaction Conditions and Yields for Direct N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Ethyl Bromide | Cs₂CO₃ | MeCN | 70 | 6 | 82 |
| 3 | Benzyl Bromide | NaH | DMF | 50 | 3 | 90 |
*Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Method B: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly effective method for forming C-N bonds and offers a broader substrate scope, including the introduction of more complex alkyl groups.[7][8][9]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[7][10]
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in the chosen solvent (e.g., DCE).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Reaction Conditions and Yields for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%)* |
| 1 | Formaldehyde | NaBH(OAc)₃ | DCE | 12 | 88 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 85 |
| 3 | Acetone | NaBH₃CN | MeOH | 24 | 75 |
*Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation.
Logical Relationship of N-Alkylation Strategies
The diagram below illustrates the two primary synthetic routes for accessing N-alkylated products from this compound.
Caption: Two primary routes for N-alkylation.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of precursors to biologically active compounds. The direct alkylation and reductive amination protocols presented here provide reliable and versatile methods for accessing a wide array of N-substituted derivatives. Researchers in drug development can utilize these protocols to generate novel compound libraries for screening and lead optimization. Further optimization of the reaction conditions for specific substrates may be beneficial to maximize yields and purity.
References
- 1. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Analytical methods for the detection and quantification of Sodium 2-(2-aminophenyl)-2-oxoacetate
Introduction
Sodium 2-(2-aminophenyl)-2-oxoacetate is a chemical compound with potential applications in pharmaceutical synthesis and as a building block for various heterocyclic systems. Accurate and reliable analytical methods are crucial for its quantification in different matrices during drug development, quality control, and research. This document provides detailed example protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine analysis and quantification of this compound. The method relies on the separation of the analyte from potential impurities on a reversed-phase column, followed by detection based on its ultraviolet absorbance.
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method. These values are typical for well-developed HPLC methods for small organic molecules and should be established during method validation.
| Parameter | Hypothetical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Wavelength (λmax) | ~254 nm (To be determined experimentally) |
Experimental Protocol: HPLC-UV Analysis
1.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined by UV scan of a standard solution (a common starting wavelength for aromatic compounds is 254 nm).
1.2.2. Reagents and Standards
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
1.2.3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of water and acetonitrile) in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
1.2.4. Sample Preparation
-
For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
1.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies or when low concentrations of the analyte need to be quantified in complex matrices.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the proposed LC-MS/MS method. These values are representative of a highly sensitive and specific LC-MS/MS assay and must be confirmed through rigorous method validation.
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition | To be determined (e.g., [M+H]⁺ → fragment ion) |
Experimental Protocol: LC-MS/MS Analysis
2.2.1. Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration. The gradient needs to be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2.2.2. Mass Spectrometer Parameters
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive or negative ion mode, to be determined by infusion of a standard solution to find the mode that gives the best signal intensity.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and the most abundant and stable product ions by direct infusion of a standard solution into the mass spectrometer. A quantifier and a qualifier transition should be selected.
2.2.3. Reagents and Standards
-
As per the HPLC-UV method, but with LC-MS grade solvents and additives.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2.2.4. Standard and Sample Preparation
-
Stock and Calibration Standards: Prepare as described for the HPLC-UV method, but at lower concentrations suitable for the ng/mL range.
-
Sample Preparation: The protein precipitation method described for the HPLC-UV analysis is a good starting point. Alternatively, for cleaner extracts and higher sensitivity, solid-phase extraction (SPE) can be employed.
2.2.5. Analysis Procedure
-
Optimize the mass spectrometer parameters by infusing a standard solution of this compound.
-
Develop a suitable chromatographic method to achieve good peak shape and separation from matrix components.
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards and samples.
-
Process the data using the instrument's software. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The provided HPLC-UV and LC-MS/MS methods offer a foundation for developing robust and reliable analytical procedures for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any method based on these examples undergoes thorough validation to demonstrate its suitability for the intended application.
Application Notes and Protocols: Sodium 2-(2-aminophenyl)-2-oxoacetate as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Sodium 2-(2-aminophenyl)-2-oxoacetate as a foundational building block for the synthesis of a diverse range of novel materials. This document details hypothetical, yet chemically sound, experimental protocols for the creation of innovative polymers and functional materials.
Introduction to this compound
This compound, the sodium salt of isatinic acid, is an organic compound with the chemical formula C₈H₆NNaO₃. Its molecular structure, featuring an aromatic amine, a ketone, and a carboxylate group, makes it a highly versatile precursor for a variety of organic transformations. This unique combination of functional groups opens up possibilities for its use in the synthesis of heterocyclic compounds, polymers, and functional dyes. While its primary documented use is in the synthesis of pharmaceutical intermediates and fluorescent probes, its potential as a monomer for novel materials remains a promising area of exploration.
Potential Applications in Materials Science
Based on its chemical structure, this compound is a prime candidate for the development of:
-
Schiff Base Polymers: The presence of a primary aromatic amine and a ketone allows for polycondensation reactions with dialdehydes or diamines to form poly(Schiff base)s. These materials are known for their thermal stability, conductivity, and potential applications in electronics and catalysis.
-
Polyimides: As a derivative of isatinic acid, this compound can be envisioned as a precursor to isatin, a well-known building block for high-performance polyimides. Polyimides are renowned for their exceptional thermal and mechanical properties, making them suitable for aerospace, electronics, and high-temperature coating applications.
-
Fluorescent Dyes and Sensors: The aminophenyl ketone moiety can serve as a core structure for the synthesis of novel fluorescent dyes. Functionalization of the amino and carboxyl groups can be used to tune the photophysical properties and introduce selectivity for specific analytes, leading to the development of chemical sensors.
-
Metal-Organic Frameworks (MOFs): The carboxylate group can act as a ligand to coordinate with metal ions, forming porous metal-organic frameworks. The amine group provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of novel materials using this compound as a primary building block.
Synthesis of a Poly(Schiff base) via Polycondensation
This protocol describes the synthesis of a linear poly(Schiff base) through the reaction of this compound with terephthalaldehyde.
Materials:
-
This compound (1.0 mmol)
-
Terephthalaldehyde (1.0 mmol)
-
Dimethylacetamide (DMAc), anhydrous (20 mL)
-
p-Toluenesulfonic acid (catalytic amount)
-
Methanol
-
Deionized water
Procedure:
-
In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound and terephthalaldehyde in anhydrous DMAc.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to 120 °C and maintain it under a nitrogen atmosphere with constant stirring for 24 hours.
-
After cooling to room temperature, pour the viscous solution into 200 mL of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol and deionized water to remove unreacted monomers and catalyst.
-
Dry the resulting polymer in a vacuum oven at 80 °C for 12 hours.
Expected Characterization:
The synthesized poly(Schiff base) can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the imine bond), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Thermogravimetric Analysis (TGA) (to assess thermal stability).
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkaline hydrolysis of isatin.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrolysis of isatin. | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Base Concentration: The rate of hydrolysis is dependent on the hydroxide ion concentration. A higher concentration of sodium hydroxide can drive the reaction to completion.[1] - Elevate Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential side reactions at higher temperatures. |
| Degradation of the product. | - Control Temperature: Avoid excessive heating, as it may lead to the degradation of the sodium isatinate product. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. | |
| Presence of Unreacted Isatin in Final Product | Insufficient base or reaction time. | - Optimize Stoichiometry: Ensure at least a stoichiometric amount of sodium hydroxide is used relative to isatin. An excess of the base is often recommended. - Monitor by TLC: Before workup, confirm the complete consumption of the isatin starting material by TLC. |
| Formation of a Dark-Colored or Tarry Product | Side reactions or decomposition. | - Use of Sodium Sulfite: The addition of a small amount of sodium sulfite to the alkaline solution can prevent oxidative side reactions and has been reported to improve yield and product purity. - Purification: The crude product may require purification by recrystallization to remove colored impurities. |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction mixture. | - Salting Out: After the reaction is complete, adding a saturated solution of sodium chloride can decrease the solubility of the sodium isatinate and promote its precipitation. - Solvent Evaporation: Careful removal of the solvent under reduced pressure can be employed to isolate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the alkaline hydrolysis of isatin. This reaction involves the cleavage of the amide bond in the isatin ring by a hydroxide ion to form the sodium salt of isatinic acid, which is this compound.
Q2: What is the underlying mechanism for the alkaline hydrolysis of isatin?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the amide group in the isatin molecule. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the C-N bond and the formation of the carboxylate and amino groups.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material (isatin) from the product (sodium isatinate, which will likely remain at the baseline due to its ionic nature). The disappearance of the isatin spot indicates the completion of the reaction.
Q4: Are there any specific reagents that can improve the yield and purity of the product?
A4: Yes, the addition of sodium sulfite to the reaction mixture has been shown to be beneficial. It acts as an antioxidant, preventing the formation of colored byproducts from oxidative side reactions, and can lead to a purer product with a higher yield.
Q5: What are the typical reaction conditions for the hydrolysis of isatin?
A5: The reaction is typically carried out in an aqueous solution of sodium hydroxide at room temperature or with gentle heating. The concentration of sodium hydroxide can influence the reaction rate, with higher concentrations leading to faster hydrolysis.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatin
Materials:
-
Isatin
-
Sodium Hydroxide (NaOH)
-
Sodium Sulfite (Na₂SO₃) (optional, but recommended)
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve a specific amount of sodium hydroxide in distilled water to create an aqueous solution.
-
Add isatin to the sodium hydroxide solution with stirring.
-
(Optional) Add a small quantity of sodium sulfite to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the isatin spot on TLC), the product can be isolated.
-
Isolation can be achieved by cooling the reaction mixture to induce crystallization or by adding a saturated sodium chloride solution to precipitate the product.
-
Filter the solid product and wash it with a small amount of cold water or ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain this compound.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Factors Influencing Synthesis Yield
Caption: Key parameters affecting the yield of the synthesis reaction.
References
Common challenges in chemical reactions with Sodium isatinate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sodium isatinate and related reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Question: My N-alkylation reaction of isatin (using a base to form the isatinate anion in situ) is resulting in a low yield of the desired N-substituted product. What are the common causes and how can I improve the yield?
Answer:
Low yields in N-alkylation reactions of isatin are a frequent challenge. The primary causes typically involve incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.[1]
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotonation: The N-H of isatin must be fully deprotonated to form the nucleophilic isatinate anion for the reaction to proceed to completion.
-
Base Strength: Ensure the base is strong enough to deprotonate the isatin N-H. While bases like potassium carbonate (K₂CO₃) are common, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) might be necessary, especially for less reactive alkylating agents.[2]
-
Base Quantity: Use a slight excess of the base (e.g., 1.1 to 1.3 equivalents) to ensure the reaction is driven to completion.[1]
-
Pre-formation of Sodium Isatinate: You can pre-form the sodium salt of isatin by reacting isatin with a base like sodium ethoxide in ethanol.[3] Using the isolated sodium isatinate salt directly can sometimes provide better results, although it may require higher power if using microwave-assisted synthesis.[2]
-
-
Side Reactions: The isatin nucleus is susceptible to various side reactions, particularly under basic conditions.
-
O-Alkylation: The isatinate anion is an ambident nucleophile, meaning it can react at the nitrogen (N-alkylation) or the oxygen (O-alkylation). While N-alkylation is generally favored, O-alkylation can become a significant side reaction.[1] Using aprotic polar solvents like DMF or DMSO can favor N-alkylation.
-
Aldol-Type Reactions: The C3-keto group is susceptible to aldol-type condensation reactions, which can consume the starting material.[1]
-
Hydrolysis: The γ-lactam ring of isatin is susceptible to hydrolysis under strongly basic conditions, which opens the ring to form isatinate.[4][5][6] This is less of a problem in anhydrous conditions but can be a factor if water is present.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. Anhydrous polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidinone (NMP) are generally effective as they can dissolve the isatinate salt and promote Sₙ2 reactions.[2][7]
-
Temperature: Increasing the reaction temperature (e.g., 70-80 °C) can improve the reaction rate, but may also increase the rate of side reactions.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
Reaction Time: Ensure the reaction is allowed to run to completion. Monitor progress by TLC to determine the optimal reaction time.[8]
-
Issue 2: Product is an Oil or "Goo" and Fails to Solidify
Question: After workup and removal of the solvent, my N-alkylated isatin product is a persistent oil or goo instead of a solid. How can I induce crystallization?
Answer:
This is a common issue, especially if the N-alkyl group is long or "greasy," or if residual solvent or impurities are present.[8] The following techniques can be employed to obtain a solid product.
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all high-boiling solvents like DMF or DMSO are completely removed. This can be achieved by washing the organic extract thoroughly with water and brine, followed by drying under a high vacuum for an extended period.[8] Co-evaporation with a lower-boiling solvent like toluene can also help.
-
Trituration: This technique can induce crystallization from an oil.
-
Add a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether, or pentane).
-
Use a glass rod to scratch the inside surface of the flask below the level of the solvent.[1][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Cooling the mixture in an ice bath during trituration can also be effective.
-
-
Recrystallization: If a crude solid is eventually obtained or if trituration fails, recrystallization from a different solvent system is the next step.
-
Commonly effective solvent systems for N-alkylated isatins include dichloromethane/hexanes and ethanol.[1]
-
Dissolve the crude product in a minimum amount of the hot solvent (or the more polar solvent of a binary system), then allow it to cool slowly.
-
-
Column Chromatography: If the product remains an oil due to impurities, purification by flash column chromatography is necessary. A common eluent system is a gradient of hexanes and ethyl acetate.[1] Even after chromatography, the purified product may still be an oil if its melting point is near or below room temperature.
Issue 3: Difficulty Separating Product from Starting Isatin
Question: My final product is contaminated with unreacted isatin, and they are difficult to separate by column chromatography. What should I do?
Answer:
The similar polarity of some N-alkylated isatins and isatin itself can make chromatographic separation challenging.[1]
Troubleshooting Steps:
-
Drive the Reaction to Completion: The most effective solution is to avoid the problem in the first place. Before attempting a difficult purification, try re-running the reaction and ensuring it goes to completion. Use a slight excess of the alkylating agent and base, and monitor carefully by TLC until no starting isatin is visible.[1]
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. Adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to your hexane/ethyl acetate system can alter the selectivity and improve separation.
-
Column Size: Use a longer column with a smaller diameter to increase the number of theoretical plates and improve resolution.
-
-
Chemical Purification:
-
Acid-Base Extraction: Isatin is weakly acidic and can be deprotonated by a moderately strong base. You may be able to selectively extract unreacted isatin into a dilute aqueous base (e.g., 1M NaOH), leaving the (non-acidic) N-alkylated product in the organic layer. Caution: The N-alkylated product may be susceptible to hydrolysis under these conditions, so this should be done quickly and at a low temperature.
-
Bisulfite Adduct Formation: Isatin forms a bisulfite addition product. Treating a solution of the crude product with an aqueous solution of sodium bisulfite or sodium pyrosulfite could selectively remove the unreacted isatin.[9]
-
Quantitative Data Summary
The yield of N-alkylation reactions is highly dependent on the substrates and conditions used. The following table summarizes results from microwave-assisted N-alkylation of isatin to illustrate the effects of different bases and alkylating agents.
| Entry | Alkylating Agent | Base | Solvent | Time (min) | Yield (%) |
| 1 | Ethyl bromoacetate | K₂CO₃ | DMF | 3 | 95 |
| 2 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 3 | 98 |
| 3 | Ethyl bromoacetate | Na⁺¹⁻ (pre-formed) | DMF | 5 | 70 |
| 4 | Benzyl bromide | K₂CO₃ | DMF | 5 | 92 |
| 5 | n-Butyl bromide | Cs₂CO₃ | NMP | 10 | 85 |
| 6 | Cinnamyl chloride | K₂CO₃ | DMF | 5 | 80 |
| Data adapted from a study on microwave-assisted N-alkylation.[2] DMF and NMP were used in catalytic amounts ("a few drops"). |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin
This protocol describes a general method for the N-alkylation of isatin using potassium carbonate as the base.[1]
Materials:
-
Isatin (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.3 mmol)
-
Alkyl halide (1.1 mmol)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.3 mmol).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the isatinate anion.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase).
-
Upon completion (disappearance of the isatin spot), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Experimental & Troubleshooting Workflows
Caption: A typical experimental workflow for the N-alkylation of isatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Micellar effects on the alkaline hydrolysis of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sodium 2-(2-aminophenyl)-2-oxoacetate Derivatives Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate and its derivatives. The primary synthetic route covered is the base-catalyzed ring-opening (hydrolysis) of isatin precursors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and direct method is the hydrolysis of isatin (1H-indole-2,3-dione) using sodium hydroxide (NaOH). The hydroxide ion acts as a nucleophile, attacking the C2 carbonyl (the amide carbonyl) of the isatin ring. This leads to the cleavage of the amide bond and the formation of the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid, also known as sodium isatinate.[1][2]
Q2: What are the most critical reaction parameters to control for optimal yield and purity?
The critical parameters for isatin hydrolysis are:
-
Base Concentration: A sufficient molar equivalent of sodium hydroxide is necessary to drive the reaction to completion and form the sodium salt.
-
Temperature: The reaction temperature influences the rate of hydrolysis. While gentle heating can accelerate the reaction, excessive heat can lead to degradation and the formation of dark-colored impurities.[3]
-
Reaction Time: The reaction must be allowed to proceed long enough for the complete conversion of isatin. Monitoring the reaction is key to determining the optimal time.
-
Purity of Starting Material: The purity of the isatin precursor is crucial. Impurities from the isatin synthesis, such as from Sandmeyer or Stolle processes, can carry through and complicate purification.[4][5]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored effectively using Thin-Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) should be chosen to clearly separate the starting isatin from the product, 2-(2-aminophenyl)-2-oxoacetic acid (after acidification of a sample). The disappearance of the isatin spot indicates the reaction is nearing completion. The product is highly polar and will likely have a much lower Rf value than isatin.
Q4: What are the common side products or impurities I might encounter?
The most common impurities include:
-
Unreacted Isatin: Due to incomplete reaction.
-
Degradation Products: Dark, tar-like substances can form if the reaction is overheated or run for too long.[3]
-
Isatin-Oxime: This can sometimes form as a byproduct during isatin synthesis and may be present in the crude starting material.[3]
-
Sulfonated Byproducts: If the isatin was synthesized using sulfuric acid and not properly purified, residual sulfonation can lead to impurities.[3][4]
Experimental Workflow and Troubleshooting
General Experimental Workflow
The typical workflow for the synthesis involves dissolving the isatin precursor in an aqueous solution of sodium hydroxide, allowing the ring-opening reaction to proceed, followed by purification and isolation of the sodium salt.
Caption: General experimental workflow for isatin hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure at least one molar equivalent of NaOH is used. Increase reaction time and/or gently heat the mixture (e.g., to 40-50°C), monitoring by TLC.[2] |
| Poor Quality Starting Material | Verify the purity of the isatin starting material by NMR or melting point. If necessary, purify the isatin by recrystallization from glacial acetic acid before use.[4] |
| Incorrect Workup | The product may be highly soluble in water. To isolate, concentrate the aqueous solution under reduced pressure or use an anti-solvent (like ethanol or isopropanol) to precipitate the sodium salt. |
| Product Re-cyclization | The product can re-cyclize back to isatin under acidic conditions. Ensure the solution remains basic (pH > 10) throughout the workup until the final isolation step. |
Problem 2: Product is Dark-Colored or Oily
| Possible Cause | Suggested Solution |
| Reaction Overheated | Avoid excessive heating. The reaction often proceeds well at room temperature or with gentle warming. Violent heating can cause charring and degradation.[3] |
| Prolonged Reaction Time | Do not let the reaction run for an unnecessarily long time after completion is confirmed by TLC, as this can lead to byproduct formation. |
| Contaminated Starting Material | Tar-like impurities in the starting isatin will lead to a discolored product. Purify the starting material first.[4] |
| Oxidation | The aminophenyl group can be susceptible to air oxidation, which may cause discoloration. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help, especially for sensitive derivatives. |
Problem 3: Difficulty with Purification and Isolation
| Possible Cause | Suggested Solution |
| Co-precipitation of Impurities | A useful purification technique involves dissolving the crude product in a minimum amount of hot water and treating it with activated charcoal to remove colored impurities. Filter hot and allow the solution to cool slowly to crystallize. |
| Fine Precipitate, Hard to Filter | This can occur with rapid precipitation. Try cooling the solution slowly in an ice bath without stirring to encourage the formation of larger crystals. |
| Product Remains in Solution | If the product is very soluble, careful addition of a miscible organic solvent in which the sodium salt is insoluble (e.g., ethanol, isopropanol, or acetone) can induce precipitation. Add the anti-solvent slowly until the solution becomes cloudy, then allow it to stand. |
Troubleshooting Logic Diagram
This decision tree can help diagnose issues related to low yield or purity.
Caption: Troubleshooting decision tree for synthesis issues.
Data Presentation
Table 1: Representative Reaction Conditions for Isatin Hydrolysis
While yields vary based on the specific isatin derivative, the following table summarizes a typical starting point for the optimization of the reaction.
| Parameter | Condition | Rationale / Notes |
| Starting Material | Isatin or Substituted Isatin | Purity should be >98% for best results. |
| Reagent | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) can also be used. |
| Molar Ratio | 1.0 - 1.2 equivalents of NaOH | A slight excess of base ensures complete reaction and salt formation. |
| Solvent | Water or Water/Co-solvent mix | Water is the most common solvent. Co-solvents like ethanol or THF may be needed for poorly soluble derivatives.[2] |
| Temperature | 25°C - 50°C (RT to gentle heat) | Higher temperatures increase the reaction rate but risk degradation.[2] |
| Time | 1 - 4 hours | Monitor by TLC until starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatin
Disclaimer: This protocol is a representative example. Researchers should consult original literature and perform their own risk assessment before conducting any experiment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Isatin (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
Deionized Water
-
Activated Charcoal (optional)
-
Ethanol (for precipitation, optional)
-
Dilute Hydrochloric Acid (for pH adjustments during purification tests)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of sodium hydroxide (1.1 eq) in deionized water.
-
Reaction: To the stirring NaOH solution, add the isatin (1.0 eq) portion-wise at room temperature. The deep reddish-brown color of the isatin should fade as it dissolves and reacts to form the yellowish isatinate solution.
-
Heating and Monitoring: Gently warm the reaction mixture to 40-50°C and stir for 1-3 hours. Monitor the disappearance of the isatin starting material by TLC.
-
Decolorization (Optional): If the solution is very dark, cool it slightly, add a small amount of activated charcoal, and stir for 15 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Isolation:
-
Method A (Crystallization): Cool the reaction mixture in an ice bath. If crystals do not form, slowly add ethanol or isopropanol as an anti-solvent until the solution becomes persistently cloudy. Allow the mixture to stand in the cold to complete crystallization.
-
Method B (Concentration): If the product is highly soluble, reduce the volume of the water under vacuum. The sodium salt should precipitate.
-
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or acetone to remove residual water and impurities. Dry the product in a vacuum oven at 50-60°C to a constant weight.
References
Technical Support Center: Purification of Crude Sodium 2-(2-aminophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Sodium 2-(2-aminophenyl)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:
-
Starting materials: Depending on the synthetic route, these could include 2-aminoacetophenone or isatin derivatives.
-
Oxidation products: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities, often appearing as pink or brown hues in the crude product.[1]
-
Byproducts from side reactions: Incomplete reactions or side reactions can lead to a variety of structurally related impurities. For instance, if glyoxal is used in the synthesis, quinoxaline-type byproducts might form.[2]
-
Residual solvents and reagents: Solvents used in the synthesis and workup may be present in the crude product.
Q2: My purified product is colored. How can I remove the color?
A2: Colored impurities are often due to oxidation of the aromatic amine. You can address this issue by:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. It is important to use a minimal amount as it can also adsorb some of your product, potentially lowering the yield.[1]
-
Using a Reducing Agent: The addition of a small quantity of a reducing agent, such as sodium dithionite or sodium metabisulfite, during the workup or purification process can help prevent oxidation.[1]
-
Working under an Inert Atmosphere: To minimize contact with oxygen, handle the compound under an inert atmosphere like nitrogen or argon whenever possible.[1]
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the main compound and detecting impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a good starting point.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the desired product and the presence of any organic impurities.
Troubleshooting Guides
This section provides structured guidance for common challenges encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Oily Product During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent in which the compound is less soluble, or use a solvent/anti-solvent system. | |
| Low Recovery After Recrystallization | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or freezer). |
| Too much solvent was used for washing the crystals. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| Product Fails to Crystallize | The solution is supersaturated, but crystal nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| The concentration of the compound in the solution is too low. | Evaporate some of the solvent to increase the concentration. | |
| Column Chromatography Issues | Poor Separation | The chosen solvent system (eluent) has a polarity that is too high or too low. |
| Compound is Insoluble in the Loading Solvent | The compound is precipitating on the column. |
Data Presentation
The following table provides a general comparison of purification methods for compounds structurally similar to this compound. Actual results may vary.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 80-95% | Scalable, cost-effective, can yield high-purity crystalline material. | Finding a suitable solvent can be time-consuming, may not remove all impurities. |
| Column Chromatography | >98% | 50-80% | Can separate complex mixtures of impurities. | Can be time-consuming and labor-intensive, requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material. A mixed solvent system of ethanol and water is often effective for polar organic molecules.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Stir and gently heat the mixture until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot, clear filtrate, add warm deionized water dropwise with continuous swirling until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and then evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or by adding methanol).
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common issues during purification.
References
Identifying and minimizing side reactions in Sodium isatinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sodium isatinate. The information is designed to help identify and minimize common side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isatin, the precursor for sodium isatinate?
A1: The most prevalent methods for synthesizing the isatin core are the Sandmeyer and Stolle syntheses.[1][2] The Sandmeyer synthesis involves the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like sulfuric acid.[3][4] The Stolle synthesis, on the other hand, reacts an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized in the presence of a Lewis acid.[5]
Q2: What is the primary side reaction to be aware of when preparing sodium isatinate from isatin?
A2: The most significant side reaction during the formation of sodium isatinate from isatin is the base-catalyzed ring-opening of the isatin molecule. This hydrolysis reaction results in the formation of sodium 2-aminophenylglyoxylate (the salt of isatinic acid).[1][6] This can occur if a strong base is used, especially with prolonged reaction times or at elevated temperatures.
Q3: I am observing a significant amount of tar-like material in my isatin synthesis. What could be the cause and how can I prevent it?
A3: Tar formation is a common issue in isatin synthesis, particularly under the harsh acidic and high-temperature conditions of the Sandmeyer reaction. It can result from the decomposition of starting materials or intermediates. To minimize tarring, ensure that the aniline starting material is fully dissolved before proceeding with the reaction and maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[7]
Q4: My isatin synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A4: Achieving high regioselectivity can be challenging, especially with meta-substituted anilines in classical isatin syntheses, often leading to a mixture of 4- and 6-substituted isatins. For more predictable control over the position of substituents, alternative methods like directed ortho-metalation (DoM) approaches have proven effective.[7]
Troubleshooting Guide
Below are common problems encountered during sodium isatinate synthesis, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isatin (Precursor) | Incomplete formation of the isonitrosoacetanilide intermediate in the Sandmeyer synthesis. | - Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step.[7] |
| Incomplete cyclization of the intermediate. | - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step to avoid side reactions. - Ensure the intermediate is completely dry before adding to the acid.[7] | |
| Formation of Isatin Oxime Impurity | A common byproduct in the Sandmeyer synthesis during the acid-catalyzed cyclization. | Add a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to react preferentially with any excess hydroxylamine.[7] |
| Sulfonation of the Aromatic Ring | Use of excessively concentrated sulfuric acid or high temperatures during the cyclization step of the Sandmeyer synthesis. | Use the minimum concentration and temperature of sulfuric acid required for efficient cyclization.[7] |
| Ring-Opening to Isatinic Acid during Salt Formation | Reaction conditions for the deprotonation of isatin are too harsh (e.g., excess strong base, high temperature, prolonged reaction time). | - Use a stoichiometric amount of a moderately strong base (e.g., sodium hydroxide or sodium ethoxide). - Perform the reaction at a low temperature (e.g., 0-5 °C). - Keep the reaction time to a minimum. |
| Difficulty in Isolating Solid Sodium Isatinate | High solubility of sodium isatinate in the reaction solvent. | After formation, consider precipitating the sodium isatinate by adding a less polar co-solvent in which the salt is insoluble. |
| Colored Impurities in the Final Product | Presence of tar-like byproducts or other colored impurities from the initial isatin synthesis. | Purify the crude isatin precursor before converting it to the sodium salt. This can be done by recrystallization from a suitable solvent like glacial acetic acid or by forming a sodium bisulfite addition product.[7][8] |
Experimental Protocols
Synthesis of Isatin via the Sandmeyer Method
This is a two-step procedure.
Part A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired aniline in hydrochloric acid. It is crucial that the aniline is fully dissolved to prevent tar formation.[4]
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to a vigorous boil for a short period (e.g., 1-2 minutes) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[4]
-
Cool the reaction mixture to allow the isonitrosoacetanilide to precipitate.
-
Filter the precipitate, wash with cold water, and air-dry.
Part B: Cyclization to Isatin
-
In a separate flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to approximately 50°C.
-
Slowly add the dry isonitrosoacetanilide to the sulfuric acid, maintaining the temperature between 60-70°C with external cooling.[4]
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes to complete the cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash thoroughly with cold water to remove excess acid, and dry.
-
The crude isatin can be purified by recrystallization from glacial acetic acid.[4]
Synthesis of Sodium Isatinate from Isatin
-
Suspend the purified isatin in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Cool the suspension in an ice bath to 0-5°C.
-
Prepare a stoichiometric solution of sodium hydroxide in water or ethanol.
-
Slowly add the sodium hydroxide solution to the isatin suspension with vigorous stirring.
-
Continue stirring at low temperature for a short period (e.g., 30 minutes) after the addition is complete.
-
The sodium isatinate may precipitate directly from the solution, or a less polar co-solvent can be added to induce precipitation.
-
Filter the solid sodium isatinate, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted isatin, and dry under vacuum.
Visualizations
Reaction Pathway for Sodium Isatinate Synthesis
References
- 1. CN111995550A - Preparation method of sodium cocoyl isethionate - Google Patents [patents.google.com]
- 2. auremn.org [auremn.org]
- 3. rsc.org [rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Identity determination and purity testing [chemcon.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium isethionate(1562-00-1) 1H NMR spectrum [chemicalbook.com]
- 8. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Sodium 2-(2-aminophenyl)-2-oxoacetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering crystallization issues with Sodium 2-(2-aminophenyl)-2-oxoacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound is not crystallizing from the solution. What should I do?
Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting solvent conditions.
Possible Causes and Solutions:
-
Supersaturation has not been reached: The solution may be too dilute.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too quickly, as this can lead to the formation of an amorphous solid or oil.
-
-
Nucleation is not occurring: Spontaneous crystal formation can be slow.
-
Solution 1: Seeding. Introduce a seed crystal of this compound into the supersaturated solution. If seed crystals are unavailable, you can sometimes create them by scratching the inside of the flask with a glass rod at the meniscus.
-
Solution 2: Lowering the Temperature. Slowly cool the solution in an ice bath to induce nucleation. Avoid crash cooling, as this can lead to small, impure crystals.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a co-solvent system (e.g., ethanol/water) to fine-tune the solubility.
-
Instead of crystals, I am getting an oil or an amorphous solid. How can I resolve this "oiling out" issue?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.
Possible Causes and Solutions:
-
Solution is too concentrated: Rapidly reaching a high level of supersaturation can favor oil formation.
-
Solution: Add a small amount of fresh solvent to dissolve the oil, then allow the solution to cool more slowly.
-
-
Cooling rate is too fast: Rapid cooling does not give the molecules enough time to orient into a crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: Purify the crude product before crystallization, for example, by passing it through a short plug of silica gel.
-
-
Solvent System: The polarity of the solvent may be too different from that of the solute.
-
Solution: Try a different solvent or a co-solvent system to better match the polarity of your compound. For sodium salts, aqueous ethanol mixtures can be effective.[1]
-
My crystals are impure or have the wrong color. What are the likely causes and how can I fix this?
The color and purity of your crystals are critical indicators of quality. Discoloration often points to the presence of impurities.
Possible Causes and Solutions:
-
Incomplete reaction or side products: The starting materials may not have fully reacted, or side reactions may have occurred.
-
Solution: Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC). Adjusting reactant stoichiometry and reaction temperature can help minimize the formation of byproducts.
-
-
Impurities trapped in the crystal lattice: Rapid crystallization can trap solvent and other impurities within the crystals.
-
Solution: Recrystallize the product. This involves dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-form slowly.
-
-
Degradation of the compound: The 2-aminophenyl group can be susceptible to oxidation, which can lead to coloration.
-
Solution: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The yield of my crystallized this compound is very low. How can I improve it?
Low yield can be due to product loss during various stages of the experimental procedure.
Possible Causes and Solutions:
-
Product loss during workup: The compound may have some solubility in the aqueous phase during extraction.
-
Solution: Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous layer.
-
-
Incomplete crystallization: A significant amount of the product may remain dissolved in the mother liquor.
-
Solution: Cool the solution for a longer period to maximize crystal formation. You can also try to concentrate the mother liquor to recover a second crop of crystals.
-
-
Using too much solvent for recrystallization: This will keep more of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the filtration, and perform the filtration as quickly as possible.
-
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline; the optimal solvent and conditions should be determined experimentally.
Materials:
-
Crude this compound
-
Crystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Strategies to prevent the degradation of Sodium 2-(2-aminophenyl)-2-oxoacetate during storage
This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Sodium 2-(2-aminophenyl)-2-oxoacetate during storage. It includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to temperature, light, and atmospheric conditions. The recommended storage conditions are summarized in the table below.
Q2: How can I tell if my sample of this compound has degraded?
Degradation of your sample may be indicated by several physical changes. Visually, a color change from a light yellow or off-white to a darker brown or reddish-brown hue can be a sign of degradation. Additionally, a decreased solubility in your intended solvent or the presence of visible particulates may suggest that the compound is no longer pure. For quantitative assessment, analytical techniques such as HPLC can be employed to detect the presence of degradation products.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation routes are plausible: oxidation and decarboxylation. The ortho-amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. The alpha-keto acid moiety may undergo decarboxylation, particularly when exposed to heat or certain catalysts.
Troubleshooting Guide
Issue: The compound has changed color during storage.
-
Possible Cause: Exposure to light and/or oxygen. The aminophenyl group is susceptible to oxidation, which can form colored impurities.
-
Solution:
Issue: The compound shows poor solubility compared to a fresh batch.
-
Possible Cause: Formation of insoluble degradation products or polymers.
-
Solution:
-
Attempt to dissolve a small amount in a recommended solvent. If insolubles are present, the product has likely degraded.
-
It is not recommended to filter out the impurities and use the supernatant, as soluble degradation products may still be present.
-
A purity assessment via HPLC or NMR is recommended to confirm the integrity of the compound.
-
Issue: Experimental results are inconsistent when using an older batch of the compound.
-
Possible Cause: A decrease in the purity of the compound due to degradation, leading to lower effective concentrations of the active substance.
-
Solution:
-
Perform a stability check on the older batch using a validated analytical method.
-
Qualify the material before use by comparing its analytical profile (e.g., HPLC chromatogram, NMR spectrum) to a reference standard or a fresh batch.
-
If degradation is confirmed, it is best to use a new, pure batch of the compound for your experiments.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions to minimize degradation. Adherence to these conditions is critical for maintaining the long-term stability of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2][3] | Reduces the rate of potential degradation reactions. |
| Light | Keep in a dark place[1][2] | Prevents light-induced degradation (photolysis). |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][2] | Minimizes oxidation of the amino group. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound by detecting the appearance of degradation products.
1. Objective: To quantify the purity of this compound and detect the presence of any degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
4. HPLC Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Start with 10% acetonitrile for 5 minutes.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 10% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm (or a wavelength of maximum absorbance for the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5. Analysis:
-
Inject the working solution onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks that are not present in the chromatogram of a fresh, pure sample.
-
The area of the main peak corresponding to this compound can be used to calculate its purity relative to the total peak area. An increase in the area of impurity peaks over time indicates degradation.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for stability assessment using HPLC.
References
Considerations for scaling up the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as Sodium Isatinate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?
A1: The most prevalent and well-established method is the alkaline hydrolysis of isatin. This involves the ring-opening of the isatin molecule using a strong base, typically sodium hydroxide, to yield the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid. The isatin precursor is often synthesized via the Sandmeyer isatin synthesis, which starts from aniline.
Q2: What are the critical process parameters to control during the hydrolysis of isatin?
A2: The key parameters to monitor and control are:
-
Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent side reactions and ensure product stability.
-
Concentration of Sodium Hydroxide: The molar ratio of sodium hydroxide to isatin directly impacts the reaction rate and yield. An excess of base is generally used to ensure complete conversion.
-
Reaction Time: Sufficient time must be allowed for the complete hydrolysis of isatin. The reaction progress can be monitored using analytical techniques like TLC or HPLC.
-
Purity of Isatin: The quality of the starting isatin is critical. Impurities from the isatin synthesis, such as isatin oxime or sulfonated byproducts, can carry over and affect the purity of the final product.
Q3: How can I monitor the progress of the isatin hydrolysis reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isatin spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of isatin and the formation of this compound.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dark place under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C.[1] It is important to protect it from moisture and light to prevent degradation.
II. Troubleshooting Guides
A. Troubleshooting for Isatin Synthesis (Sandmeyer Method)
The synthesis of the isatin precursor is a critical first step. Below are common issues and their solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Isonitrosoacetanilide (Intermediate) | Incomplete reaction. | - Ensure high purity of aniline and other reagents.- Optimize reaction time and temperature for the condensation step. |
| Side reactions. | - Maintain careful control over the addition rate of reagents to manage the exotherm. | |
| Low Yield of Isatin during Cyclization | Incomplete cyclization. | - Ensure the isonitrosoacetanilide is completely dry before adding to sulfuric acid.- Maintain the recommended temperature range for the cyclization reaction. |
| Sulfonation of the aromatic ring. | - Use the minimum effective concentration of sulfuric acid.- Avoid excessive reaction temperatures and times during cyclization.[2] | |
| Product loss during workup. | - Ensure complete precipitation of isatin by pouring the reaction mixture onto a sufficient amount of crushed ice.- Wash the crude product thoroughly with cold water to remove residual acid. | |
| Formation of Dark, Tarry Byproducts | Decomposition of starting materials or intermediates. | - Ensure the aniline starting material is fully dissolved before proceeding.- Control the temperature carefully during the exothermic cyclization step.[2] |
| Product is Contaminated with Colored Impurities | Presence of unreacted starting materials or byproducts. | - Purify the crude isatin by recrystallization from a suitable solvent such as glacial acetic acid.- Alternatively, form the sodium bisulfite addition product for purification.[2] |
B. Troubleshooting for Isatin Hydrolysis and Product Isolation
This section addresses common problems encountered during the conversion of isatin to this compound and its subsequent isolation.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Hydrolysis of Isatin | Insufficient sodium hydroxide. | - Use a molar excess of sodium hydroxide to drive the reaction to completion. |
| Low reaction temperature. | - Maintain the reaction at a moderately elevated temperature as specified in the protocol, while avoiding excessive heat that could degrade the product. | |
| Short reaction time. | - Monitor the reaction by TLC or HPLC to ensure the disappearance of the isatin starting material. | |
| Low Yield of Isolated Product | Product remains dissolved in the reaction mixture. | - After hydrolysis, the product is typically in an aqueous solution. To isolate it, precipitation can be induced by adding a miscible organic solvent in which the product is insoluble, such as ethanol or isopropanol. |
| Degradation of the product. | - The product can be sensitive to heat and acidic conditions. Avoid prolonged heating and maintain a basic pH during the workup. | |
| Mechanical losses during filtration and drying. | - Use appropriate filter paper and ensure a good seal during vacuum filtration.- Dry the product under vacuum at a mild temperature to prevent decomposition. | |
| Product is Off-Color (e.g., Pink or Brown) | Presence of impurities from the starting isatin. | - Ensure the isatin used is of high purity. Recrystallize the isatin if necessary before use. |
| Oxidation of the product. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage. | |
| Difficulty in Filtering the Precipitated Product | Very fine particle size. | - Allow the precipitate to digest (age) in the mother liquor for a period before filtration to increase particle size.- Consider using a filter aid, but be mindful of potential contamination. |
III. Experimental Protocols
A. Synthesis of Isatin (Sandmeyer Method - Representative Protocol)
Materials:
-
Aniline
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate
-
Concentrated Hydrochloric Acid
-
Concentrated Sulfuric Acid
-
Water
-
Ice
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
In a round-bottom flask, dissolve chloral hydrate and sodium sulfate in water.
-
Separately, prepare a solution of aniline in water containing concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution.
-
Add a solution of hydroxylamine hydrochloride in water to the mixture.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.
-
Cool the mixture to allow the isonitrosoacetanilide to precipitate.
-
Filter the solid, wash with water, and dry thoroughly.
-
-
Cyclization to Isatin:
-
Carefully add the dried isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid (e.g., 60-70°C), maintaining the temperature with external cooling.
-
After the addition is complete, heat the mixture to around 80°C for a short period to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto a large amount of crushed ice to precipitate the crude isatin.
-
Filter the crude isatin, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
-
Purification of Isatin:
-
Recrystallize the crude isatin from glacial acetic acid or purify via the sodium bisulfite adduct method.
-
B. Synthesis of this compound (Isatin Hydrolysis)
Materials:
-
Isatin (purified)
-
Sodium Hydroxide
-
Deionized Water
-
Ethanol (or other suitable anti-solvent)
Procedure:
-
Hydrolysis:
-
In a reaction vessel, dissolve sodium hydroxide in deionized water.
-
Add the purified isatin to the sodium hydroxide solution with stirring.
-
Heat the mixture gently (e.g., 40-50°C) and stir until the isatin has completely dissolved and the hydrolysis is complete (monitor by TLC or HPLC). The solution should change color, indicating the formation of the sodium salt.
-
-
Precipitation and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the stirred solution to precipitate the this compound.
-
Continue stirring for a period to ensure complete precipitation.
-
Filter the precipitated solid under vacuum.
-
Wash the solid with a small amount of cold ethanol.
-
-
Drying and Storage:
-
Dry the product under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Store the final product in a tightly sealed container, protected from light and moisture, at 2-8°C.
-
IV. Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Removal of common impurities from Sodium 2-(2-aminophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-(2-aminophenyl)-2-oxoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound, also known as Sodium isatinate, often stem from its synthesis, which typically involves the hydrolysis of isatin. Therefore, impurities can include:
-
Isatin: Incomplete hydrolysis of isatin will result in its presence as a major impurity.
-
Isatin-related byproducts: The synthesis of isatin, often via the Sandmeyer methodology, can introduce impurities such as isatin oxime.
-
Starting materials from isatin synthesis: Residual anilines used in the isatin synthesis may carry over.
-
Side-reaction products: Sulfonation byproducts can form if sulfuric acid is used under harsh conditions during isatin synthesis.
-
Degradation products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., cool and dark).
Q2: My this compound solution is colored. What could be the cause and how can I address it?
A2: A colored solution (typically yellowish to brownish) can be indicative of the presence of colored impurities, often arising from the isatin precursor or "tar" formation during synthesis. Tar-like substances are viscous, dark byproducts that can form under strong acidic and high-temperature conditions.
To address this, you can try the following:
-
Recrystallization with activated carbon: Adding a small amount of activated carbon to the hot dissolution step of a recrystallization protocol can help adsorb colored impurities.
-
Column chromatography: Passing the compound through a suitable chromatography column (e.g., silica gel or a specialized resin) can separate the desired compound from colored contaminants.
Q3: I am observing poor solubility of my this compound. What could be the issue?
A3: While this compound is a sodium salt and generally expected to have good aqueous solubility, poor solubility could be due to:
-
Presence of insoluble impurities: Impurities like residual isatin or tar-like byproducts may be less soluble.
-
Incorrect pH: The solubility of the corresponding free acid, 2-(2-aminophenyl)-2-oxoacetic acid, is lower in acidic conditions. Ensure your solvent system has an appropriate pH to maintain the salt form.
-
Solvent choice: If dissolving in an organic solvent, the polarity may not be optimal.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a UV detector is a common setup.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a highly accurate method for determining the absolute purity of a sample against a certified internal standard.[1][2][3] It can also help in identifying the structure of impurities if they are present in sufficient concentration.
-
Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity. A broad melting point range often suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Isatin
Symptom:
-
A spot corresponding to isatin is observed on a TLC plate.
-
A peak with the retention time and mass of isatin is detected in HPLC or LC-MS analysis.
-
The product has a distinct orange or reddish tint, characteristic of isatin.
Troubleshooting Workflow:
Caption: Workflow for removing unreacted isatin impurity.
Detailed Methodologies:
-
Further Hydrolysis:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Add a stoichiometric amount of sodium hydroxide (NaOH) solution (e.g., 1M) to ensure complete hydrolysis of any residual isatin.
-
Gently heat the solution (e.g., to 40-50°C) for a short period (e.g., 30 minutes) to facilitate the reaction.
-
Proceed with a purification method like recrystallization.
-
-
Recrystallization:
-
Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, is often effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent (e.g., 95% ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated carbon.
-
Crystallization: Slowly add a less polar solvent (e.g., water) to the hot filtrate until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Issue 2: Removal of Polar Impurities
Symptom:
-
Unknown peaks, often eluting early, are observed in a reversed-phase HPLC chromatogram.
-
The product has an unusual odor or appearance not consistent with the pure compound.
Troubleshooting Workflow:
Caption: Workflow for the removal of polar impurities.
Detailed Methodologies:
-
Ion-Exchange Chromatography:
-
Resin Selection: A cation exchange resin is suitable for this compound.[4][5] The positively charged amino group will interact with the negatively charged resin, while neutral and negatively charged impurities will pass through.
-
Column Preparation: Pack a column with the selected cation exchange resin and equilibrate it with a low ionic strength buffer at a suitable pH (e.g., pH 4-5) to ensure the amino group is protonated.
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound product using a buffer with a higher ionic strength (e.g., by adding NaCl) or by increasing the pH to deprotonate the amino group.
-
Desalting: The collected fractions containing the product may need to be desalted, for example, by dialysis or size-exclusion chromatography.
-
Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods on this compound. (Note: This data is representative and actual results may vary based on the initial purity and specific experimental conditions).
| Parameter | Crude Product | After Recrystallization | After Ion-Exchange Chromatography |
| Purity (by HPLC) | ~90% | >98% | >99.5% |
| Isatin Content | ~5% | <0.5% | <0.1% |
| Appearance | Yellowish-brown powder | Pale yellow crystals | White to off-white solid |
| Recovery Yield | N/A | 70-85% | 60-80% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
Quantitative ¹H NMR (qNMR) for Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining and adapting experimental protocols that use Sodium isatinate
This technical support center provides guidance and troubleshooting for researchers working with Sodium isatinate and related isatin derivatives. Given the limited specific data on Sodium isatinate, the information herein is largely based on the known properties and experimental applications of the broader isatin chemical family.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Sodium isatinate?
A1: Sodium isatinate is expected to be more soluble in aqueous solutions than isatin. For cell culture experiments, dissolving Sodium isatinate in sterile, deionized water or a buffered solution like PBS is the recommended starting point. If solubility issues arise, organic solvents such as DMSO or ethanol can be used, although it is crucial to determine the tolerance of your specific cell line to these solvents. For a 10 mM stock solution, you would weigh the appropriate amount of Sodium isatinate, dissolve it in the chosen solvent, and vortex until fully dissolved. It is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C to minimize degradation and repeated freeze-thaw cycles.[1]
Q2: What are the typical working concentrations for isatin derivatives in cell-based assays?
A2: The optimal concentration of an isatin derivative will vary depending on the specific compound, cell line, and the biological effect being measured. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific conditions. As a general starting point for cytotoxicity or other activity assays, a concentration range of 1 µM to 100 µM is often used.
Q3: How should I store Sodium isatinate?
A3: Solid Sodium isatinate should be stored in a cool, dry, and dark place to prevent degradation. Stock solutions, especially in aqueous buffers, may be susceptible to microbial growth and chemical degradation. Therefore, it is best to store stock solutions in aliquots at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the known biological activities of isatin and its derivatives?
A4: Isatin and its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] They are known to modulate various cellular processes and signaling pathways. For example, some isatin derivatives have been shown to induce apoptosis in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of Compound in Media | The compound's solubility limit has been exceeded in the aqueous cell culture media. | - Ensure the final concentration of any organic solvent (like DMSO) is low (typically <0.5%) and non-toxic to the cells.- Prepare a more dilute stock solution.- Warm the media slightly before adding the compound. |
| No Observable Effect in Assay | - The concentration of the compound may be too low.- The incubation time might be insufficient.- The compound may be inactive in the chosen assay or cell line.- The compound may have degraded. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment.- Verify the compound's activity with a positive control.- Use a freshly prepared solution. |
| High Background Signal in Assays (e.g., ELISA, Western Blot) | - Insufficient washing or blocking.- Non-specific binding of antibodies or detection reagents. | - Increase the number and duration of wash steps.- Optimize the blocking buffer concentration and incubation time.- Include a detergent like Tween-20 in your wash buffers.[4] |
| Inconsistent Results Between Experiments | - Variation in cell density or passage number.- Inconsistent preparation of compound solutions.- Fluctuations in incubation conditions. | - Use cells within a consistent passage number range and ensure uniform seeding density.- Prepare fresh solutions for each experiment and use precise dilution techniques.- Maintain consistent incubation times, temperatures, and CO2 levels. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of a compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of Sodium isatinate or the isatin derivative and incubate for the desired time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay
This protocol quantifies the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[5]
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[1][5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1][5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
Visualizations
Experimental Workflow: Cell Viability and Apoptosis Assessment
Caption: Workflow for assessing cell viability and apoptosis.
Hypothetical Signaling Pathway: Pro-Apoptotic Action of an Isatin Derivative
Caption: Potential pro-apoptotic signaling pathway of an isatin derivative.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Isatin Derivatives: Isatin vs. Sodium 2-(2-aminophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules and functional materials. Its derivatives are integral to the development of novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents. A common synthetic challenge lies in the functionalization of the isatin core, particularly at the N-1 position. This guide provides a comparative analysis of two key starting materials for the synthesis of N-substituted isatin derivatives: isatin itself and its ring-opened counterpart, sodium 2-(2-aminophenyl)-2-oxoacetate, often referred to as sodium isatinate.
Executive Summary
The choice between isatin and this compound as a starting material for the synthesis of isatin derivatives is primarily dictated by the desired transformation. For N-alkylation reactions, the use of pre-formed this compound (isatin sodium salt) can offer advantages in terms of reaction efficiency and milder conditions, particularly under microwave irradiation. However, for other transformations such as aldol condensations and the synthesis of spirooxindoles, isatin is the predominantly employed and more direct precursor. This guide presents a data-driven comparison of these two starting materials in N-alkylation reactions and provides detailed experimental protocols to assist researchers in selecting the optimal synthetic strategy.
Comparative Data: N-Alkylation Reactions
The N-alkylation of isatin is a fundamental step in the synthesis of a vast number of its derivatives. This reaction can be performed by either generating the isatin anion in situ from isatin using a base or by using the pre-formed sodium salt of isatin (this compound). The following table summarizes a comparative study of these two approaches under both conventional heating and microwave irradiation, demonstrating the impact of the starting material and reaction conditions on yield and reaction time.
| Alkylating Agent | Starting Material | Method | Base | Solvent | Time | Yield (%) | Reference |
| Ethyl bromoacetate | Isatin | Conventional | K₂CO₃ | DMF | 2 h | 85 | [1][2] |
| Ethyl bromoacetate | Isatin | Microwave | K₂CO₃ | DMF | 3 min | 92 | [1][2] |
| Ethyl bromoacetate | Isatin Sodium Salt | Microwave | - | DMF | 5 min | 70 | [1][2] |
| Benzyl Bromide | Isatin | Conventional | K₂CO₃ | DMF | 1.5 h | 88 | [1][2] |
| Benzyl Bromide | Isatin | Microwave | K₂CO₃ | DMF | 2 min | 95 | [1][2] |
| Benzyl Bromide | Isatin Sodium Salt | Microwave | - | DMF | 4 min | 65 | [1][2] |
| n-Butyl Bromide | Isatin | Conventional | K₂CO₃ | DMF | 3 h | 82 | [1][2] |
| n-Butyl Bromide | Isatin | Microwave | K₂CO₃ | DMF | 4 min | 90 | [1][2] |
| n-Butyl Bromide | Isatin Sodium Salt | Microwave | - | DMF | 6 min | 68 | [1][2] |
Key Observations:
-
Microwave-assisted synthesis significantly reduces reaction times for N-alkylation compared to conventional heating, often leading to higher yields.
-
Generating the isatin anion in situ from isatin with a base like K₂CO₃ under microwave irradiation generally provides the highest yields for N-alkylation.
-
While using the pre-formed isatin sodium salt (this compound) offers a base-free reaction condition, the yields are moderately lower compared to the in-situ method under microwave irradiation. However, it can be an advantageous approach when a milder, base-free protocol is required.
Experimental Protocols
Protocol 1: Preparation of this compound (Isatin Sodium Salt)
This protocol describes the synthesis of the isatin sodium salt, which is the pre-formed nucleophile for subsequent N-alkylation reactions.
Materials:
-
Isatin
-
Absolute Ethanol
-
Sodium metal
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (0.8 g) in absolute ethanol (16 mL).
-
The freshly prepared sodium ethoxide solution is added to a suspension of isatin (6 g) in absolute ethanol.
-
The reaction mixture is stirred until the formation of the sodium salt is complete, which is indicated by a color change and the formation of a precipitate.
-
The resulting sodium salt is filtered, washed with diethyl ether until the washings are colorless, and then dried under vacuum to yield the isatin sodium salt.[2]
Protocol 2: Comparative N-Alkylation of Isatin
This section provides a general procedure for the N-alkylation of isatin, which can be adapted for both the in-situ generation of the anion and the use of the pre-formed sodium salt.
Method A: In-situ Generation of Isatin Anion (from Isatin)
Materials:
-
Isatin (1 mmol)
-
Alkyl halide (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure (Conventional Heating):
-
To a solution of isatin in DMF, add K₂CO₃ and the alkyl halide.
-
Stir the reaction mixture at 70-80 °C for the time indicated in the data table or until completion as monitored by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Procedure (Microwave Irradiation):
-
In a microwave-safe vial, combine isatin, K₂CO₃, the alkyl halide, and a few drops of DMF.
-
Irradiate the mixture in a microwave reactor at a suitable power and for the time specified in the data table.
-
Follow the workup and purification procedure described for conventional heating.[1][2]
Method B: Using Pre-formed Isatin Sodium Salt
Materials:
-
Isatin sodium salt (1 mmol)
-
Alkyl halide (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure (Microwave Irradiation):
-
In a microwave-safe vial, combine the isatin sodium salt, the alkyl halide, and a few drops of DMF.
-
Irradiate the mixture in a microwave reactor. Note that this may require higher power or slightly longer reaction times compared to the in-situ method.[2]
-
Follow the workup and purification procedure as described above.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the synthetic pathways and the logical choice between the two starting materials.
Caption: Synthetic workflow for N-alkylation of isatin.
Caption: Decision tree for selecting the starting material.
Signaling Pathway Involvement of Isatin Derivatives
Isatin derivatives have been shown to interact with various biological targets, including protein kinases. The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of inflammatory processes and cell proliferation, is one such target. Certain isatin derivatives have demonstrated inhibitory effects on components of this pathway, highlighting their therapeutic potential.
Caption: Inhibition of the JNK signaling pathway by isatin derivatives.
Conclusion
The choice between isatin and this compound for the synthesis of isatin derivatives is nuanced and context-dependent. For N-alkylation, particularly when employing microwave-assisted synthesis, generating the isatin anion in situ from isatin and a base like potassium carbonate often provides superior yields and shorter reaction times. However, the use of pre-formed this compound offers a valuable alternative for reactions where base-sensitive functional groups are present or when milder, base-free conditions are paramount. For other important transformations like aldol condensations and the synthesis of complex spirooxindoles, isatin remains the starting material of choice in the current literature. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Analysis of the Reactivity of Sodium Isatinate Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of sodium isatinate and its derivatives, focusing on their role as nucleophiles in N-alkylation reactions. The nucleophilicity of the isatinate anion is a key factor in the synthesis of a wide array of N-substituted isatin derivatives, which are pivotal precursors in the development of novel therapeutic agents. This document summarizes quantitative data from various studies, offers detailed experimental protocols, and visualizes the underlying chemical principles.
Introduction to the Reactivity of Sodium Isatinate
Isatin (1H-indole-2,3-dione) possesses an acidic N-H proton at the indole nitrogen. Treatment with a base, such as sodium hydride or sodium ethoxide, results in the formation of the sodium isatinate salt. In this salt, the negative charge is delocalized over the conjugated system, particularly onto the oxygen atoms of the carbonyl groups, forming a highly stabilized enolate-like anion. This anionic form, the isatinate ion, is a potent nucleophile that readily participates in substitution reactions, most notably N-alkylation and N-acylation.
The reactivity of the isatinate anion in such reactions is significantly influenced by the nature of substituents on the aromatic ring. Electron-donating groups (EDGs) are expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the rate and yield of N-alkylation. Conversely, electron-withdrawing groups (EWGs) are anticipated to decrease the electron density on the nitrogen, reducing its nucleophilicity and potentially leading to lower yields or requiring more forcing reaction conditions.
Comparative Data on N-Alkylation of Sodium Isatinate Derivatives
The following table summarizes the yields of N-alkylation reactions for unsubstituted and substituted sodium isatinate derivatives with various alkyl halides. While direct comparative studies under identical conditions are limited, the data provides valuable insights into the influence of substituents on reactivity.
| Isatinate Derivative | Alkylating Agent | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Isatinate | n-Butyl bromide | Pre-formed salt/DMF | Microwave, 500W, 5 min | 69 | [1][2] |
| Sodium Isatinate | Benzyl chloride | Pre-formed salt/Al₂O₃ | Microwave, 700W, 4 min | 62 | [1][2] |
| Sodium Isatinate | Cinnamyl bromide | Pre-formed salt/DMF | Microwave, 300W, 3 min | 67 | [1][2] |
| 5-Bromoisatin | Various Alkyl Halides | K₂CO₃/DMF | Room temp. to 80°C, 5-24h | 25-93 | |
| 5-Bromoisatin | p-Phenylenediamine | Ethanol | Reflux | Not specified | |
| 5-Nitroisatin | N'-(substituted)-benzohydrazide | Not specified | Not specified | Good yield | [3] |
Analysis of Reactivity Trends:
The available data, although not from a single comparative study, suggests that the electronic nature of the substituent at the C-5 position of the isatin ring influences the outcome of N-alkylation reactions. The wide range of yields reported for 5-bromoisatin (25-93%) indicates that other factors, such as the specific alkylating agent and reaction conditions, play a crucial role. It is generally observed that electron-withdrawing groups, such as the nitro group at the C-5 position, can decrease the nucleophilicity of the isatinate nitrogen, potentially leading to lower yields or requiring more stringent reaction conditions compared to unsubstituted or electron-donating group-substituted isatinates. However, specific quantitative data from direct comparative studies is needed to definitively establish this trend.
Experimental Protocols
Protocol 1: Synthesis of Sodium Isatinate
Materials:
-
Isatin (1.0 eq)
-
Sodium ethoxide (1.0 eq)
-
Absolute ethanol
Procedure:
-
Suspend isatin in absolute ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in absolute ethanol dropwise to the isatin suspension at room temperature with stirring.
-
Continue stirring for 1-2 hours.
-
The resulting violet-black precipitate of sodium isatinate is collected by filtration.
-
Wash the precipitate with absolute ethanol and then with benzene until the washings are colorless.
-
Dry the sodium isatinate salt under vacuum.[1]
Protocol 2: N-Alkylation of Sodium Isatinate (Microwave-Assisted)
Materials:
-
Sodium isatinate (1.0 mmol)
-
Alkyl halide (e.g., n-butyl bromide, benzyl chloride) (1.1 mmol)
-
N,N-Dimethylformamide (DMF) (a few drops)
Procedure:
-
In a microwave-safe vessel, place an intimate mixture of pre-formed sodium isatinate and the alkyl halide.
-
Add a few drops of DMF to create a slurry.
-
Expose the mixture to microwave irradiation (e.g., 300-700W) for a specified time (typically 3-5 minutes).[1][2]
-
After irradiation, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture.
-
If a solid precipitates, filter the product, wash with water, and purify by recrystallization. If the product is an oil, extract with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 3: Synthesis of 5-Bromoisatin
Materials:
-
Isatin (10 mmol)
-
Pyridinium bromochromate (PBC) (12 mmol)
-
Glacial acetic acid (25 mL)
Procedure:
-
To a suspension of PBC in glacial acetic acid, add a solution of isatin in a small amount of acetic acid.
-
Heat the reaction mixture at 90°C on a water bath for 20 minutes.
-
After completion, pour the reaction mixture into cold water (100 mL).
-
Extract the product with ether (3 x 20 mL).
-
Wash the combined ethereal extracts with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin.[4]
Visualization of Reaction Pathways
Formation of Sodium Isatinate and Subsequent N-Alkylation
Caption: Reaction pathway for the formation of sodium isatinate and its subsequent N-alkylation.
Experimental Workflow for Microwave-Assisted N-Alkylation
Caption: Step-by-step workflow for the microwave-assisted N-alkylation of sodium isatinate.
Influence of Substituents on Nucleophilicity
References
A Comparative Guide to the Efficacy of Catalysts in Quinoxaline Synthesis from Sodium 2-(2-aminophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoxaline derivatives stand out for their broad spectrum of pharmacological activities, forming the structural core of numerous therapeutic agents.[1] The synthesis of these valuable scaffolds often relies on the cyclocondensation of o-phenylenediamines with 1,2-dicarbonyl compounds. A key precursor in this synthesis is Sodium 2-(2-aminophenyl)-2-oxoacetate, which offers a direct route to functionalized quinoxalin-2(1H)-ones. The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, offering experimental insights and data to inform your selection and optimize your synthetic strategy.
The Crucial Role of Catalysis in Quinoxaline Synthesis
The direct condensation of this compound with itself or other amines to form a quinoxaline ring system is a thermodynamically favorable but kinetically slow process. Catalysts are indispensable for accelerating the reaction rate, improving yields, and often enabling milder reaction conditions, which is crucial for the synthesis of complex and sensitive molecules. The primary function of the catalyst is to activate the carbonyl groups of the α-keto acid, making them more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine moiety.
A Comparative Analysis of Catalytic Systems
The selection of a catalyst is a pivotal decision in the synthesis of quinoxalines. The ideal catalyst should not only provide high yields and selectivity but also be cost-effective, readily available, and environmentally benign. Here, we compare the efficacy of several classes of catalysts commonly employed in quinoxaline synthesis. While direct comparative data for this compound is limited in the literature, we can draw valuable insights from studies on analogous reactions involving the condensation of o-phenylenediamines with other 1,2-dicarbonyl compounds.
Metal-Based Catalysts: Lewis Acids
Lewis acidic metal salts are widely used to catalyze quinoxaline synthesis. They function by coordinating to the carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbons.
Common examples include:
-
Copper(II) Sulfate (CuSO₄·5H₂O) : A readily available and inexpensive catalyst that has shown effectiveness in promoting the condensation reaction.[2]
-
Chromium(II) Chloride (CrCl₂·6H₂O) : Another effective Lewis acid catalyst for this transformation.[2]
-
Lead(II) Bromide (PbBr₂) : Has been utilized to achieve good yields in relatively short reaction times.[2]
-
Cerium(IV) Ammonium Nitrate (CAN) : A versatile oxidant and Lewis acid that can catalyze the reaction efficiently, often in aqueous media.[3]
Mechanism of Lewis Acid Catalysis:
The catalytic cycle begins with the coordination of the Lewis acid to a carbonyl oxygen of the α-keto acid, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration, facilitated by the catalyst, lead to the formation of the quinoxaline ring.
Caption: General mechanism of Lewis acid-catalyzed quinoxaline synthesis.
Heterogeneous Catalysts: The Green Chemistry Approach
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. These solid-supported catalysts are particularly attractive for industrial applications.
-
Alumina-Supported Heteropolyoxometalates : Catalysts like CuH₂PMo₁₁VO₄₀ supported on alumina have demonstrated high activity and selectivity for quinoxaline synthesis at room temperature.[4]
-
Polymer-Supported Sulfanilic Acid : This solid acid catalyst has been effectively used for the one-pot synthesis of quinoxalines in ethanol, offering excellent yields and recyclability.[5]
-
Nanozeolites : Functionalized nanozeolites, such as propylsulfonic acid-functionalized clinoptilolite, have proven to be practical heterogeneous catalysts for this condensation reaction.[3]
Experimental Protocol: General Procedure for Heterogeneous Catalysis
This protocol is adapted from methodologies for quinoxaline synthesis using solid-supported catalysts and can be applied to this compound.[4]
Materials:
-
This compound (1 mmol)
-
Heterogeneous Catalyst (e.g., Alumina-Supported CuH₂PMo₁₁VO₄₀, 100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
To a solution of this compound (1 mmol) in toluene (8 mL), add the heterogeneous catalyst (100 mg).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Organocatalysts: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free reaction conditions. For quinoxaline synthesis, acidic organocatalysts are particularly effective.
-
Pyridine : A simple and efficient organocatalyst for the synthesis of quinoxalines from phenacyl bromides and 1,2-diamines, demonstrating the potential of basic organocatalysts as well.[6]
-
Iodine (I₂) : In the presence of an oxidant like DMSO, iodine can catalyze the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[7]
Comparative Data Summary
The following table summarizes the performance of various catalysts in the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, providing a basis for comparison.
| Catalyst | Substrates | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Metal-Based Catalysts | ||||||
| CuSO₄·5H₂O | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 36 min | 92 | [2] |
| CrCl₂·6H₂O | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 14 min | 90 | [2] |
| PbBr₂ | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 15 min | 88 | [2] |
| Heterogeneous Catalysts | ||||||
| CuH₂PMo₁₁VO₄₀ on Alumina | o-phenylenediamine, Benzil | Toluene | Room Temp. | 2 hours | 92 | [4] |
| Polymer Supported Sulfanilic Acid | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 85 min | 80 | [5] |
| Organocatalysts | ||||||
| Pyridine | o-phenylenediamine, Phenacyl Bromide | THF | Room Temp. | 2 hours | Excellent | [6] |
| Iodine | o-phenylenediamine, α-hydroxy ketone | DMSO | Not Specified | Not Specified | 78-99 | [7] |
Experimental Workflow for Catalyst Screening
To identify the optimal catalyst for your specific application, a systematic screening process is recommended.
Caption: A streamlined workflow for comparative catalyst screening.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of quinoxalines from this compound is a critical parameter that dictates the efficiency and sustainability of the process. While classical Lewis acids like CuSO₄·5H₂O offer a cost-effective and straightforward approach, heterogeneous catalysts provide significant advantages in terms of reusability and environmental friendliness. Organocatalysis presents a promising metal-free alternative.
For researchers and drug development professionals, the optimal catalyst will depend on the specific requirements of their synthesis, including scale, cost, and green chemistry considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for developing robust and efficient synthetic routes to valuable quinoxaline derivatives. Future research will likely focus on the development of novel, highly active, and selective catalysts that can operate under even milder and more sustainable conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. soc.chim.it [soc.chim.it]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
Comparative study of the biological activity of Sodium isatinate analogs
A Comparative Guide to the Biological Activities of Isatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Found in various natural sources and as an endogenous compound in humans, isatin serves as a privileged framework for the synthesis of novel therapeutic agents.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties.[5][6][7] This guide provides a comparative analysis of the biological performance of various isatin analogs, supported by quantitative data and detailed experimental protocols.
Anticancer Activity of Isatin Analogs
Isatin-based compounds have shown significant potential as anticancer agents by targeting multiple oncogenic pathways.[1] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell cycle progression and signal transduction.[8] Many derivatives exhibit potent cytotoxicity against a range of cancer cell lines, including those that are multidrug-resistant.[8]
Comparative Cytotoxicity Data
The cytotoxic effects of various isatin analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison, with lower values indicating higher potency.
| Analog / Derivative | Cell Line | IC₅₀ (µM) | Mechanism of Action / Target |
| Isatin-triazole hydrazones (V) | Multiple | - | CARP-1/CCAR1 inhibitor[9] |
| Isatin-linked chalcones | Breast Cancer | Potent | Kinase Inhibition[10] |
| N-alkylated isatin-thiocyanate (Compound 11) | A-549 (Lung) | 0.8 | Dual Tubulin & Akt Pathway Inhibitor[11] |
| N-alkylated isatin-thiocyanate (Compound 13) | A-549 (Lung) | 0.9 | Dual Tubulin & Akt Pathway Inhibitor[11] |
| IC Scaffold (Isatin-based) | A549, HeLa, HepG2 | 4.23 to >100 | Down-regulates cyclin B1 and CDK1[12] |
| 5-Halo substituted isatin derivatives | Multiple | Potent | Not specified[10] |
| Isatin-imidazole hybrids | Multiple | <10 - 100 | PI3K enzyme inhibition[8][9] |
Signaling Pathways in Anticancer Activity
Several isatin analogs function as dual inhibitors, targeting multiple signaling pathways crucial for cancer cell survival and proliferation. A notable example is the simultaneous inhibition of tubulin polymerization and the Akt signaling pathway.[11] This dual-targeted approach can lead to more effective tumor growth inhibition and potentially overcome resistance mechanisms.[1]
Antimicrobial Activity of Isatin Analogs
Isatin derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14] Modifications to the isatin core, such as halogenation or the addition of N-Mannich bases, have been shown to enhance their antimicrobial efficacy, particularly against Gram-negative bacteria.[15]
Comparative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible microbial growth.
| Analog / Derivative | Microorganism | Strain | MIC (µg/mL) |
| Isatin | Campylobacter jejuni | Foodborne/Human | <1.0 - 16.0[16] |
| Isatin | Campylobacter coli | Foodborne/Human | <1.0 - 16.0[16] |
| Derivative 2c | Bacillus subtilis | - | Potent[17] |
| Derivative 2c | Escherichia coli | - | Potent[17] |
| 5-Br substituted isatin | Staphylococcus aureus | NCIM 2079 | Good Activity[18] |
| 5-Br substituted isatin | Candida albicans | NCIM 7431 | Good Activity[18] |
| Isatin-thiazole (Compound 7d) | E. coli | ATCC 25922 | 15.62[19] |
| Isatin-thiazole (Compound 7d) | MRSA | ATCC 43300 | 7.81[19] |
| Diisopropylamino-N-Mannich base of 5-chloroisatin | Gram-negative bacteria | - | Most Biologically Active[15] |
Antiviral Activity of Isatin Analogs
The antiviral potential of isatin derivatives has been recognized for decades, with methisazone being one of the first synthetic antiviral agents used clinically.[20] Modern analogs have been developed and tested against a wide range of viruses, including coxsackievirus B3 (CVB3), SARS-CoV, and HIV.[20][21][22]
Comparative Antiviral Data
The effectiveness of antiviral compounds is often measured by their ability to protect cells from virus-induced effects or to inhibit viral replication.
| Analog / Derivative | Virus | Assay / Metric | Result |
| Methisazone | Vaccinia, Cowpox | - | Inhibitory[21] |
| Isatin Derivative 45 (ID45) | Coxsackievirus B3 (CVB3) | Viral Particle Formation | Strongest Inhibition[21] |
| SPIII-5F | SARS-CoV | Cell Protection | 45% maximum protection[20] |
| SPIII-5F | Hepatitis C Virus (HCV) | RNA Synthesis Inhibition | SI = 7[20] |
| Norfloxacin-isatin Mannich bases (1a, 1b) | HIV-1 | Replication Inhibition | EC₅₀ = 11.3 & 13.9 µg/mL[22] |
Signaling Pathways in Antiviral Activity
Isatin derivatives can exert their antiviral effects through novel mechanisms. For instance, the isatin derivative ID45 inhibits CVB3 replication by inducing an endoplasmic reticulum (ER) stress pathway dependent on PERK and Nrf2.[21] This pathway ultimately suppresses the virus's cap-independent translation while favoring the host cell's cap-dependent translation, thus promoting cell survival.[21]
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key bioassays used to evaluate the activities of isatin analogs.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[24]
Materials:
-
96-well flat-bottom plates
-
Test compound (Isatin analog) and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[25]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[26]
-
Microplate reader (absorbance at 570-590 nm)[25]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[27] Incubate for 24 hours to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the isatin analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[24][27]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[24] Mix gently to ensure complete solubilization.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[27] A reference wavelength of 630 nm can be used to subtract background noise.[25]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review an Isatin, Isatin Derivatives and their Pharmacological Activity - ProQuest [proquest.com]
- 7. Biological targets for isatin and its analogues: Implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. protocols.io [protocols.io]
- 27. atcc.org [atcc.org]
A Comparative Guide to Cross-Validation Techniques for Experimental Data Involving Sodium 2-(2-aminophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in the synthesis of various pharmaceutical compounds and heterocyclic systems. In the pursuit of robust and reliable experimental data, cross-validation of analytical methods is paramount. This document presents a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.
Disclaimer: As of the latest literature review, specific cross-validation studies for this compound are not extensively published. Therefore, this guide provides a representative comparison based on established methodologies for structurally similar aromatic and keto-acid compounds. The experimental protocols and performance data presented are illustrative and should be adapted and validated for specific laboratory conditions and matrices.
The Importance of Cross-Validation
Cross-validation in analytical chemistry is the process of assuring that a particular analytical method is suitable for its intended purpose by comparing its results with those obtained from a different, well-established method. This is crucial when transferring methods between laboratories, comparing data from different studies, or when a new method is proposed to replace an existing one. The primary goal is to ensure the consistency and reliability of the data generated.
A typical workflow for the cross-validation of two analytical methods is depicted below. This process involves analyzing the same set of samples using both methods and statistically comparing the results.
Caption: A typical workflow for the cross-validation of two analytical methods.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. Below is a comparison of hypothetical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Data Presentation: Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 0.1 - 50 µg/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 1.5% |
| Limit of Detection (LOD) | ~20 ng/mL | ~0.2 ng/mL |
| Limit of Quantitation (LOQ) | ~60 ng/mL | ~0.7 ng/mL |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High (with automation) |
| Cost per Sample | Low | High |
| Instrumentation Cost | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods for similar compounds and should be optimized for the specific application.
HPLC-UV Method
This method is suitable for the routine quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min 10% B, 1-5 min ramp to 90% B, 5-7 min hold at 90% B, 7-8 min return to 10% B, 8-10 min re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 254 nm or 320 nm would be appropriate.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.
LC-MS/MS Method
This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex matrices like biological fluids or for trace-level impurity analysis.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water and acetonitrile is commonly used.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable for the carboxylate group.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. A hypothetical transition could be m/z 164 -> m/z 120 (corresponding to the loss of CO2). An internal standard (e.g., a deuterated analog) should be used for accurate quantification.
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into the sample matrix to be analyzed (e.g., plasma, reaction mixture).
-
Sample Preparation: For complex matrices, a sample cleanup step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) would be necessary to remove interferences.
Logical Workflow for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on several factors. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.
Caption: A decision-making workflow for selecting an analytical method.
A Comparative Guide to Alternatives for Sodium 2-(2-aminophenyl)-2-oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Precursors for Quinolines and Indoles
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of quinoline and indole scaffolds. These heterocyclic motifs are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a comprehensive comparison of this compound with its common alternatives, focusing on their performance in key synthetic transformations. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal starting material for their specific synthetic goals.
I. Synthesis of Quinolines: A Comparative Overview
The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry. The Friedländer annulation and the Pfitzinger reaction are two of the most prominent methods that can employ isatin-derived precursors. Here, we compare the performance of isatin (the parent compound of sodium isatinate) and its common alternative, 2'-aminoacetophenone, in these reactions.
A. The Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] Both isatin and 2'-aminoacetophenone can serve as the 2-aminoaryl ketone component.
Logical Workflow for Friedländer Annulation
Caption: General workflow for the Friedländer synthesis of quinolines.
Performance Comparison:
While direct side-by-side comparative studies under identical conditions are limited in the literature, an analysis of various reports allows for a qualitative and semi-quantitative comparison.
| Starting Material | Typical Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Isatin | Ketones (e.g., Acetone) | Base (e.g., KOH) | Ethanol/Water | Reflux | 24 | Moderate to Good | Ring-opening of isatin precedes condensation.[2] |
| 2'-Aminoacetophenone | 1,3-Dicarbonyl compounds | Acid (e.g., Lactic Acid) | Lactic Acid | 120 | 2 | Good to Excellent | Direct condensation without prior ring-opening.[3] |
| 2'-Aminoacetophenone | Ketones | Lewis Acid (e.g., Nd(NO₃)₃·6H₂O) | Ethanol | Reflux | 0.5 - 2 | Excellent | Milder conditions and shorter reaction times. |
Key Observations:
-
2'-Aminoacetophenone often provides a more direct route in the Friedländer synthesis, avoiding the in-situ ring-opening step required for isatin. This can lead to shorter reaction times and potentially higher yields under optimized conditions.
-
The choice of catalyst and solvent system plays a crucial role in the efficiency of the reaction for both starting materials. Modern methods employing Lewis acids or microwave irradiation have been shown to significantly improve yields and reduce reaction times.[4]
B. The Pfitzinger Reaction
The Pfitzinger reaction is a specific method for the synthesis of quinoline-4-carboxylic acids, involving the reaction of isatin with a carbonyl compound in the presence of a base.[5]
Reaction Pathway for the Pfitzinger Reaction
Caption: Mechanistic pathway of the Pfitzinger reaction.
Performance Data:
The Pfitzinger reaction is highly effective for the synthesis of quinoline-4-carboxylic acids from isatin. The yields are generally good, and the reaction tolerates a variety of substituted isatins and carbonyl compounds.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 70 | [2] |
| 5-Substituted Isatins | Various Ketones | Base | - | Quantitative | [2] |
| Isatin | Enaminones | KOH or NaOH | Water | <10 (with 1,3-dicarbonyls), improved with enaminones | [6] |
Alternative Precursors:
While the Pfitzinger reaction is classically defined by the use of isatin, substituted 2-aminoaryl ketones can also be envisioned as precursors for quinoline-4-carboxylic acids through multi-step sequences. However, the directness and efficiency of the Pfitzinger reaction starting from isatin make it a preferred method for this particular class of quinolines.
II. Synthesis of Indoles: A Comparative Overview
This compound can also serve as a precursor for indole derivatives, particularly indole-2-carboxylic acids. Here, we compare synthetic routes starting from isatin-derived precursors with the Madelung and Fischer indole syntheses, which utilize different starting materials.
A. Indole Synthesis from Isatin Derivatives
Isatin and its derivatives can be converted to indole-2-carboxylic acids.
B. The Madelung Indole Synthesis
The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce indoles.[7]
Experimental Workflow for Madelung Synthesis
Caption: General workflow for the Madelung indole synthesis.
C. The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8]
Performance Comparison of Indole Syntheses:
| Synthesis Method | Starting Materials | Reagents/Catalyst | Conditions | Yield (%) | Notes |
| From Isatin | Isatin derivatives | Reducing agents | Varies | Moderate to Good | Route to specific indole-2-carboxylic acids. |
| Madelung | N-acyl-o-toluidines | Strong base (e.g., NaOEt, KOtBu) | High temp. (200-400 °C) | Variable, can be high (e.g., 81% for (-)-penitrem D) | Harsh conditions can limit substrate scope.[7] |
| Fischer | Phenylhydrazines, Aldehydes/Ketones | Acid (Brønsted or Lewis) | Varies | Generally Good to Excellent (e.g., 72-80% for 2-phenylindole) | Very versatile and widely applicable.[9] |
Key Observations:
-
The Fischer indole synthesis is arguably the most versatile and widely employed method for the synthesis of a broad range of indole derivatives, often providing high yields under relatively mild conditions.
-
The Madelung synthesis , while effective for certain substrates, is limited by its requirement for high temperatures and strong bases, which can be incompatible with sensitive functional groups.
-
Synthesis from isatin derivatives offers a valuable route to specific, functionalized indoles, particularly indole-2-carboxylic acids, which may be more challenging to access through other methods.
III. Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid from Isatin[10]
-
Ring Opening of Isatin: A mixture of isatin and a solution of NaOH is stirred.
-
Condensation: Acetone is added to the reaction mixture.
-
Cyclization: The mixture is refluxed for 8 hours.
-
Work-up: The reaction is neutralized to a pH of 5-6.
-
Isolation: The precipitate is washed and then crystallized from a suitable solvent.
Protocol 2: Friedländer Synthesis of Substituted Quinolines from 2'-Aminoacetophenone[3]
-
Reactant Mixture: 2'-Aminoacetophenone and a 1,3-dicarbonyl compound are mixed in lactic acid.
-
Reaction: The mixture is heated at 120 °C for 2 hours.
-
Work-up and Isolation: The product is isolated and purified.
Protocol 3: Madelung Synthesis of 2-Phenylindole[7]
-
Reactant Mixture: N-benzoyl-o-toluidine is mixed with two equivalents of sodium ethoxide.
-
Reaction: The mixture is heated in an airless environment.
-
Hydrolysis and Work-up: A hydrolysis step is performed to yield the final product.
Protocol 4: Fischer Synthesis of 2-Phenylindole[9]
-
Hydrazone Formation: Phenylhydrazine and acetophenone are reacted to form the corresponding phenylhydrazone.
-
Cyclization: The isolated phenylhydrazone is heated with a catalyst such as zinc chloride.
-
Work-up and Isolation: The product is isolated and purified.
IV. Conclusion
This compound (and its parent compound, isatin) is a valuable and effective precursor for the synthesis of specific heterocyclic structures, most notably quinoline-4-carboxylic acids via the Pfitzinger reaction and certain functionalized indoles.
For the synthesis of a broader range of substituted quinolines, 2'-aminoacetophenone often presents a more direct and efficient alternative in the Friedländer annulation, avoiding the need for in-situ ring opening and potentially leading to higher yields and shorter reaction times.
In the realm of indole synthesis, while isatin provides a route to specific derivatives, the Fischer indole synthesis remains the most versatile and widely applicable method for accessing a diverse array of indole structures. The Madelung synthesis , though historically significant, is often limited by its harsh reaction conditions.
The choice of the optimal precursor ultimately depends on the specific target molecule, the desired substitution pattern, and the tolerance of other functional groups to the reaction conditions. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their synthetic endeavors.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Validating Novel Analytical Methods for Sodium 2-(2-aminophenyl)-2-oxoacetate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of three common analytical techniques for the quantification of Sodium 2-(2-aminophenyl)-2-oxoacetate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The validation of an analytical method is a critical process in pharmaceutical development and quality control, providing documented evidence that a procedure is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][4][5]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of the three discussed analytical methods for the quantification of aromatic keto- and amino-acids, which are structurally related to this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.996 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL[6] | 10 nM - 10 µM[7] | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 94.4 - 107.8%[8][9] | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0%[1] | < 5.9%[8][9] | < 2.0% |
| Limit of Detection (LOD) | 0.05 - 0.26 µg/mL[10] | 1.3 - 5.4 nM[7][11] | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.8 µg/mL[10] | 4.2 - 18 nM[7][11] | ~0.7 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Analysis Time per Sample | 10 - 20 minutes | 4 - 15 minutes[8][9] | < 5 minutes |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis.[12] It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte.[12][13]
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[14]
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
UV Detection : Wavelength should be set at the λmax of this compound, which would be determined by scanning a standard solution from 200-400 nm.
-
Standard Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation : Accurately weigh the sample containing the analyte. Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is renowned for its high selectivity and sensitivity, making it the preferred method for complex matrices or when very low detection limits are required.[8][15][16] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[16]
Experimental Protocol: LC-MS/MS
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[17]
-
Column : A C18 or similar reverse-phase column suitable for LC-MS.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), likely in negative mode to detect the carboxylate anion, but positive mode should also be tested for the protonated amine.
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version). These transitions would need to be determined by infusing a standard solution of the analyte.
-
Standard and Sample Preparation : Prepare a 1 mg/mL stock solution of this compound and a 1 mg/mL stock solution of the internal standard in methanol. Calibration standards are prepared by spiking the internal standard into dilutions of the analyte stock solution. Samples are prepared by diluting them in the initial mobile phase and adding the internal standard.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method, particularly suitable for the routine analysis of bulk drugs and simple formulations where high specificity is not required.[4][18] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[18][19]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation : A double beam UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).[4][20]
-
Solvent Selection : A solvent in which this compound is soluble and stable, and that is transparent in the UV region of interest (e.g., water, methanol, or a buffer solution).
-
Determination of λmax : Scan a dilute solution of the analyte over the range of 200–400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[21]
-
Standard Preparation : Prepare a stock solution (e.g., 100 µg/mL) of the analyte in the chosen solvent. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation : Dissolve a known amount of the sample in the selected solvent. Dilute the sample solution as needed to bring the absorbance into the calibration range.
-
Quantification : Measure the absorbance of each standard and the sample at the determined λmax.[21] Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample from the calibration curve.
Mandatory Visualizations
Caption: Workflow for analytical method validation.
Caption: Performance comparison of analytical methods.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. news-medical.net [news-medical.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. news-medical.net [news-medical.net]
- 17. scispace.com [scispace.com]
- 18. ijpra.com [ijpra.com]
- 19. longdom.org [longdom.org]
- 20. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 21. juniperpublishers.com [juniperpublishers.com]
A Researcher's Guide to Purity Benchmarking of Commercial Sodium 2-(2-aminophenyl)-2-oxoacetate
In the landscape of pharmaceutical research and drug development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. Sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules, is no exception. Ensuring the purity of this reagent is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound, offering researchers, scientists, and drug development professionals a robust methodology for quality assessment.
This document moves beyond a simple listing of analytical techniques. It delves into the rationale behind the selection of specific methods, provides detailed, self-validating experimental protocols, and discusses the potential impurities that may arise during synthesis. Our objective is to empower the scientific community with the expertise to critically evaluate and compare commercial sources of this vital reagent.
The Significance of Purity in Synthesis
This compound serves as a versatile building block. Its bifunctional nature, possessing both a reactive amine and an alpha-keto acid moiety, allows for a diverse range of chemical transformations. However, the presence of impurities, even in seemingly minor quantities, can have significant downstream consequences. These can range from reduced reaction yields and the formation of undesirable side products to complications in purification and, in a pharmaceutical context, potential safety concerns.
The synthesis of this compound often involves the hydrolysis of isatin (1H-indole-2,3-dione). The isatin precursor is commonly synthesized via the Sandmeyer isatin synthesis, which, while effective, can introduce specific impurities.[1][2] Understanding the synthetic route is therefore crucial in anticipating the likely impurity profile of the commercial product.
A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A more holistic and trustworthy assessment is achieved through the synergistic use of orthogonal methods. This guide will focus on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification of unknown impurities.
Experimental Workflow for Purity Benchmarking
Caption: A streamlined workflow for the comprehensive purity analysis of commercial this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment
HPLC with UV detection is a cornerstone of quality control in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For this compound, a reversed-phase HPLC method is ideal for separating the polar analyte from non-polar impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This is well-suited for retaining and separating aromatic compounds like our target molecule based on their hydrophobicity.
-
Gradient Elution: A gradient mobile phase (e.g., varying ratios of water and acetonitrile) is employed to ensure the elution of a wide range of potential impurities with varying polarities, from highly polar starting materials to less polar side-products.
-
UV Detection: The aromatic nature of this compound and its potential impurities allows for sensitive detection using a UV detector. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (primary), PDA scan 200-400 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Self-Validation: The method's validity is ensured through the analysis of a system suitability standard (a solution containing the analyte and a known impurity) before each sample set. Key parameters to monitor include retention time reproducibility, peak asymmetry, and theoretical plates.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a reference standard of the same substance.[1][4][5] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity, an absolute purity value can be calculated.
Causality Behind Experimental Choices:
-
Internal Standard Selection: A suitable internal standard must be of high purity, chemically stable, and have resonances that do not overlap with those of the analyte. For this compound, maleic acid is an excellent choice as it is a primary standard and its vinylic proton signal appears in a clear region of the 1H NMR spectrum.
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is essential. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for the polar sodium salt.
-
Acquisition Parameters: To ensure accurate quantification, long relaxation delays (D1) are crucial to allow for complete relaxation of all protons between scans.
Experimental Protocol: qNMR
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid (certified reference material) |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.75 mL of DMSO-d6. |
| Acquisition Parameters | Pulse angle: 90°, Relaxation delay (D1): 30 s, Number of scans: 16 |
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
While HPLC-UV can quantify impurities, it does not typically provide structural information. LC-MS/MS is a powerful technique for identifying unknown impurities by providing molecular weight and fragmentation data.[6][7]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific parent ion (the molecular ion of an impurity) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" can be used to elucidate the structure of the impurity.
Experimental Protocol: LC-MS/MS
The LC conditions can be the same as those used for the HPLC-UV analysis to allow for direct comparison of the chromatograms.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole or Ion Trap |
| Ionization Mode | ESI Positive and Negative |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Potential Impurities and Their Origins
A thorough understanding of the synthetic pathway is critical for predicting potential impurities. The synthesis of this compound likely proceeds through the hydrolysis of isatin. Isatin itself is often synthesized via the Sandmeyer reaction of aniline with chloral hydrate and hydroxylamine.[1][2]
Potential Impurities in this compound Synthesis
Caption: Potential impurities arising from the synthesis and degradation of this compound.
Common Potential Impurities:
-
Isatin: Incomplete hydrolysis of the isatin precursor will result in its presence in the final product.
-
Isatoic Anhydride: Over-oxidation of isatin can lead to the formation of isatoic anhydride.[5]
-
Unreacted Starting Materials: Residual aniline or other reagents from the isatin synthesis may carry through.
-
Side-products from Sandmeyer Reaction: The Sandmeyer reaction is known to produce side-products such as phenols and biaryl compounds.[4]
-
Oxidation Products: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.
Comparative Purity Data of Commercial Samples
The following table presents representative data that could be obtained from the analysis of three different commercial batches of this compound using the methodologies described above.
| Supplier | Batch No. | Purity by HPLC-UV (%) | Purity by qNMR (%) | Major Impurities Identified by LC-MS/MS |
| A | A-123 | 98.5 | 98.2 ± 0.3 | Isatin (0.8%), Unknown (m/z 179) |
| B | B-456 | 95.2 | 94.8 ± 0.5 | Isatin (2.5%), Isatoic Anhydride (1.1%) |
| C | C-789 | 99.1 | 99.3 ± 0.2 | Isatin (0.5%), Trace unknown impurities |
Note: This data is illustrative. Actual results will vary between suppliers and batches.
Conclusion and Recommendations
This guide has outlined a robust, multi-faceted approach for the comprehensive purity assessment of commercially available this compound. By combining the quantitative power of HPLC-UV, the absolute accuracy of qNMR, and the structural elucidation capabilities of LC-MS/MS, researchers can gain a high degree of confidence in the quality of this critical synthetic intermediate.
Key Recommendations for Researchers:
-
Always request a certificate of analysis (CoA) from the supplier, but do not solely rely on it. Perform your own in-house verification using at least two orthogonal analytical techniques.
-
Employ a combination of chromatographic and spectroscopic methods for a comprehensive purity profile.
-
Be aware of the potential impurities based on the likely synthetic route and perform targeted searches for these compounds in your analysis.
-
For critical applications, consider performing forced degradation studies to understand the stability of the material and to ensure the stability-indicating nature of your analytical methods.
By adhering to these principles of scientific integrity and rigorous analytical chemistry, the research community can ensure the quality and reliability of their scientific endeavors.
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4256639A - Process for the synthesis of isatin derivatives - Google Patents [patents.google.com]
- 7. This compound|CAS 17617-34-4|TCIJT|製品詳細 [tci-chemical-trading.com]
Safety Operating Guide
Navigating the Safe Handling of Sodium 2-(2-aminophenyl)-2-oxoacetate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium 2-(2-aminophenyl)-2-oxoacetate (CAS No. 17617-34-4). As a compound utilized in organic synthesis, particularly for pharmaceutical intermediates, a thorough understanding of its handling, storage, and disposal is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist to provide a framework of self-validating protocols, explaining the causality behind each safety recommendation.
Hazard Identification and Risk Assessment
This compound is a solid organic compound that, while not having a comprehensive, publicly available safety data sheet (SDS) from major manufacturers, is classified by suppliers with several GHS hazard statements. These classifications are the cornerstone of our risk assessment and inform all subsequent safety protocols.
The primary hazards are identified by the following GHS classifications:
The signal word associated with these hazards is "Warning" .[1]
Expert Analysis of Hazards:
The hazard profile is consistent with the compound's structure, which features an aromatic amine and a sodium salt of a keto-acid.
-
Aromatic Amines: This functional group is often associated with toxicity. Many aromatic amines can be absorbed through the skin and are known to be irritants.[3][4][5] The inhalation hazard (H332) and respiratory irritation (H335) are likely due to the potential for the fine, solid powder to become airborne.
-
Irritation: The skin (H315) and serious eye (H319) irritation warnings are critical.[1][2] Direct contact with the solid or solutions can lead to inflammation, redness, and discomfort. In the eyes, this can result in significant, potentially lasting damage.
-
Ingestion Hazard: The "Harmful if swallowed" (H302) classification underscores the need to prevent any accidental ingestion through contamination of hands, food, or drink.[1][2][6]
Based on this assessment, all handling procedures must be designed to minimize direct contact, inhalation of dust, and accidental ingestion.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[7][8] For this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[9] A face shield should be worn over goggles when there is a significant risk of splashing. | Addresses H319 (Causes serious eye irritation). Goggles provide a seal around the eyes to protect against airborne dust and splashes. A face shield offers a secondary barrier of protection. |
| Hand Protection | Chemical-resistant nitrile gloves. | Addresses H315 (Causes skin irritation). Nitrile gloves provide a suitable barrier against incidental contact with this solid chemical. Gloves should be inspected before use and changed immediately if contaminated or torn.[10][11] |
| Body Protection | A full-length laboratory coat. | Addresses H315 (Causes skin irritation). Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If weighing or transferring outside of a fume hood, a NIOSH-approved N95 respirator or higher is recommended. | Addresses H332 (Harmful if inhaled) and H335 (May cause respiratory irritation). Engineering controls are the primary defense. A respirator is a necessary secondary defense if dust generation in open air is unavoidable.[12][13] |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls
The primary line of defense against inhalation hazards is the use of engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound should be performed inside a certified chemical fume hood. This captures airborne dust and vapors at the source, protecting the user.[14]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential airborne contaminants.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in the table above. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood.
-
Weighing and Transfer:
-
Place the container of this compound in the fume hood.
-
Open the container slowly to avoid creating a plume of dust.
-
Use a dedicated spatula to carefully transfer the desired amount of solid onto a weigh boat or directly into a vessel.
-
Avoid any actions that could generate dust, such as dropping the solid from a height.
-
-
Dissolution: If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling:
-
Securely cap the stock container of this compound.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood with a damp cloth or paper towel.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Response and First Aid
Accidents can happen despite the best precautions. Being prepared to respond quickly and correctly is crucial.
Spill Response
This protocol is for incidental spills that laboratory personnel are equipped to handle. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.[15][16]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If not already wearing it, don your full PPE, including respiratory protection if the spill is in an open area.
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Exposure Procedures
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.
-
Skin Contact (H315): Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation (H332, H335): Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[12]
-
Ingestion (H302): Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or chemical label if available.[6]
Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
Based on supplier recommendations, this compound should be stored under the following conditions:
-
Temperature: 2-8°C[1]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Light: In a dark place, protected from light.[1]
-
Container: Keep the container tightly closed in a dry, well-ventilated area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash. [1][2]
-
Waste Collection:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous waste.
-
Solutions: Solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container.
-
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[19] Follow all local, state, and federal regulations for hazardous waste disposal.[20]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling the specified compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ecplabchem.co.nz [ecplabchem.co.nz]
- 7. osha.gov [osha.gov]
- 8. clarionsafety.com [clarionsafety.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. brenntaglubricantsne.com [brenntaglubricantsne.com]
- 12. hydrosilintl.com [hydrosilintl.com]
- 13. americanelements.com [americanelements.com]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. cwu.edu [cwu.edu]
- 16. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 17. acs.org [acs.org]
- 18. glasp.co [glasp.co]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
